N-(2-Methoxy-2-methylpropyl)formamide
Description
Structure
2D Structure
Properties
IUPAC Name |
N-(2-methoxy-2-methylpropyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(2,9-3)4-7-5-8/h5H,4H2,1-3H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEBUUZRQLKSKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563881 | |
| Record name | N-(2-Methoxy-2-methylpropyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112129-25-6 | |
| Record name | N-(2-Methoxy-2-methylpropyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(2-Methoxy-2-methylpropyl)formamide (CAS: 112129-25-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Methoxy-2-methylpropyl)formamide, with CAS number 112129-25-6, is a key synthetic intermediate primarily utilized in the preparation of 2-methoxy-2-methylpropyl isonitrile (MIBI). MIBI is a crucial component in the synthesis of the radiopharmaceutical imaging agent Technetium (99mTc) Sestamibi, which is widely used in myocardial perfusion imaging. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound, with a focus on detailed experimental protocols and characterization data.
Chemical and Physical Properties
This compound is a secondary amide characterized by a formyl group attached to a nitrogen atom, which is in turn bonded to a 2-methoxy-2-methylpropyl substituent.[1] This structure imparts specific physicochemical properties relevant to its role as a synthetic intermediate.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 112129-25-6 | [1] |
| Molecular Formula | C₆H₁₃NO₂ | [2] |
| Molecular Weight | 131.17 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Synonyms | N-formyl-2-methoxyisobutylamine, MIBF | [3] |
| Boiling Point | 74°C at 15 Torr | [1] |
| Computed XLogP3 | 0.4 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 3 | [2] |
Spectroscopic Data (Predicted)
Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on its chemical structure, the following characteristic spectral features can be predicted.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH=O | 8.0 - 8.2 | 160 - 165 |
| -NH- | 6.0 - 7.5 | N/A |
| -CH₂- | 3.2 - 3.4 | 40 - 45 |
| -OCH₃ | 3.2 | ~50 |
| -C(CH₃)₂ | 1.2 | 20 - 25 |
| -C(CH₃)₂ | N/A | 75 - 80 |
| Predicted data based on typical chemical shifts for similar functional groups.[1][4] |
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for a secondary amide.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300-3500 | Medium |
| C-H Stretch (Alkyl) | 2850-3000 | Medium-Strong |
| C=O Stretch (Amide I) | 1630–1680 | Strong |
| N-H Bend (Amide II) | 1520-1580 | Strong |
| Predicted data based on typical IR frequencies for secondary amides.[1] |
Synthesis of this compound
There are two primary synthetic routes for the preparation of this compound.
Formylation of 2-Methoxy-2-methylpropylamine
This is a direct and common method involving the introduction of a formyl group onto the primary amine, 2-methoxy-2-methylpropylamine.[1] A specific protocol is detailed in the patent literature, where 2-methoxyisobutylamine hydrochloride (MIBAHCl) is reacted with methyl formate in the presence of a base.[3]
Experimental Protocol:
Reaction: A suspension of 2-methoxyisobutylamine hydrochloride (MIBAHCl) (220.00 g, 1.56 mol) in methyl formate (767.32 g, 12.73 mol) is heated to reflux. Triethylamine (175.39 g, 1.73 mol) is then added dropwise. The reaction mixture is maintained at reflux.[3]
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the disappearance of the starting material, MIBAHCl. The reaction is reported to take approximately 68 hours.[3]
Work-up and Purification: After completion, the resulting white suspension is cooled to room temperature and filtered. The filtrate is concentrated under reduced pressure to yield N-(2-Methoxyisobutyl)formamide (MIBF) as a colorless oil. The reported yield is 199.30 g (97.5%).[3]
Diagram 1: Synthesis of this compound via Formylation
Caption: Reaction scheme for the formylation of 2-methoxy-2-methylpropylamine.
Reaction of 2-Methoxy-2-methylpropanol with Formamide
An alternative synthetic route involves the direct reaction of 2-methoxy-2-methylpropanol with formamide. This method forms the C-N bond through a condensation reaction, which typically requires heating in the presence of a catalyst to facilitate dehydration.[1] While specific catalysts for this exact transformation are not detailed in the available literature, acid catalysts or transition metal complexes are commonly employed for similar reactions.[1]
Diagram 2: General Workflow for Synthesis from Alcohol
Caption: Conceptual workflow for the synthesis from 2-methoxy-2-methylpropanol.
Application in the Synthesis of 2-Methoxy-2-methylpropyl Isonitrile (MIBI)
The primary application of this compound is as a direct precursor to 2-methoxy-2-methylpropyl isonitrile (MIBI).[1] This conversion is achieved through a dehydration reaction.
Experimental Protocol (General):
While a specific protocol for the dehydration of this compound is not detailed, a general method for converting N-substituted formamides to isonitriles involves treatment with dehydrating agents. One patent describes the use of trichloromethylchloroformate ("diphosgene") at low temperatures in the presence of triethylamine for a similar amide.[5] Other common dehydrating agents for this transformation include phosphorus oxychloride and triphenylphosphine/iodine.[6]
Diagram 3: Conversion to 2-Methoxy-2-methylpropyl Isonitrile
Caption: Dehydration of the formamide to the corresponding isonitrile.
Safety and Handling
A safety data sheet (MSDS) for this compound indicates that the chemical, physical, and toxicological properties have not been thoroughly investigated. It is stated that inhalation may cause respiratory irritation. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.[2]
Conclusion
This compound is a valuable intermediate in synthetic organic chemistry, with its primary importance lying in its role as a precursor to 2-methoxy-2-methylpropyl isonitrile for radiopharmaceutical applications. The synthesis via formylation of the corresponding amine is a well-documented and high-yielding process. Further research into the detailed experimental parameters for its synthesis from the corresponding alcohol and the development of comprehensive spectroscopic and physical property data would be beneficial for the scientific community. As with any chemical intermediate, appropriate safety measures should be strictly followed during its handling and use.
References
- 1. This compound | 112129-25-6 | Benchchem [benchchem.com]
- 2. This compound | C6H13NO2 | CID 14773962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US7563920B2 - Methods for preparing 2-methoxyisobutylisonitrile and tetrakis(2-methoxyisobutylisonitrile)copper(I) tetrafluoroborate - Google Patents [patents.google.com]
- 4. web.pdx.edu [web.pdx.edu]
- 5. US4864051A - Process for preparing 2-methoxyisobutylisonitrile - Google Patents [patents.google.com]
- 6. d-nb.info [d-nb.info]
Synthesis of N-(2-Methoxy-2-methylpropyl)formamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for N-(2-Methoxy-2-methylpropyl)formamide, a key intermediate in the preparation of various organic molecules. This document details established experimental protocols, presents quantitative data for comparative analysis, and visualizes the reaction pathways to facilitate a deeper understanding of the synthetic processes involved.
Introduction
This compound is a secondary amide with the chemical formula C₆H₁₃NO₂. Its structure, featuring a formamide group attached to a sterically hindered 2-methoxy-2-methylpropyl moiety, makes it a valuable precursor in specialized organic synthesis. A significant application of this compound is as a direct precursor to 2-methoxy-2-methylpropyl isonitrile (MIBI), a key component in certain medical imaging agents. This guide explores the most common and effective methods for the preparation of this compound.
Core Synthesis Pathways
The synthesis of this compound is primarily achieved through the formylation of its corresponding amine, 2-methoxy-2-methylpropylamine. Several formylating agents and reaction conditions have been successfully employed. The following sections detail the most prevalent and well-documented synthetic routes.
Pathway 1: Formylation of 2-Methoxy-2-methylpropylamine Hydrochloride with Methyl Formate
This pathway involves the N-formylation of the hydrochloride salt of 2-methoxy-2-methylpropylamine using methyl formate as the formylating agent in the presence of a base to neutralize the hydrogen chloride.
Logical Workflow for Pathway 1
Spectroscopic Analysis of N-(2-Methoxy-2-methylpropyl)formamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a concise summary of the available spectroscopic data for the compound N-(2-Methoxy-2-methylpropyl)formamide. Due to the compound's nature as a potential intermediate in organic synthesis, publicly available data is limited. This guide presents the essential reported spectroscopic information and outlines a generalized experimental workflow for its characterization.
Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 86366-22-3 |
| Molecular Formula | C6H13NO2 |
| Molecular Weight | 131.17 g/mol |
| Canonical SMILES | COC(C)(C)CNC=O |
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data points that have been reported for this compound. This data is crucial for the structural elucidation and purity assessment of the compound.
| Spectroscopic Technique | Observed Peaks / Signals (and multiplicity, where applicable) | Interpretation |
| Proton NMR (¹H NMR) | 1.21 (s, 6H), 3.20 (s, 3H), 3.33 (d, 2H), 6.55 (br s, 1H), 8.14 (s, 1H) | These signals correspond to the different proton environments within the molecule, confirming the presence of the two methyl groups, the methoxy group, the methylene group adjacent to the nitrogen, the amide proton, and the formyl proton. |
| Infrared (IR) Spectroscopy | 3299 (N-H stretch), 1667 (C=O stretch, amide I), 1530 (N-H bend, amide II) cm⁻¹ | The prominent absorption bands are characteristic of a secondary amide, indicating the presence of the N-H and C=O functional groups. |
Experimental Protocols
While specific, detailed experimental protocols for the acquisition of the above data are not extensively published, a generalized workflow for the characterization of this compound is presented below. This workflow represents a standard approach in synthetic and medicinal chemistry for the structural verification of a novel or synthesized compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) to obtain the final spectra.
-
Analysis: Integrate the proton signals, determine chemical shifts, and analyze coupling patterns to elucidate the proton and carbon environments within the molecule.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample using an appropriate method, such as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a standard wavenumber range (e.g., 4000-400 cm⁻¹).
-
Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H stretch, C=O stretch).
Logical Relationships in Structural Elucidation
The process of confirming the structure of this compound relies on the logical correlation of data from different spectroscopic techniques. Each method provides a piece of the structural puzzle, and their combination leads to an unambiguous assignment.
Caption: The logical flow of combining different spectroscopic data to confirm the chemical structure.
Physicochemical Characteristics of N-(2-Methoxy-2-methylpropyl)formamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Methoxy-2-methylpropyl)formamide is a secondary amide of significant interest as a key intermediate in various organic syntheses. Its molecular structure, featuring both an amide and an ether functional group, imparts a unique combination of properties that are valuable in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, including its physical and chemical properties, synthesis methodologies, and its role as a precursor in chemical reactions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.
Physicochemical Properties
The physicochemical properties of this compound have been determined through a combination of experimental measurements and computational predictions. These properties are crucial for understanding its behavior in various chemical and physical processes, including reaction kinetics, solubility, and purification.
Identification
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 112129-25-6[1][2] |
| Molecular Formula | C₆H₁₃NO₂[1][2] |
| Molecular Weight | 131.17 g/mol [1][2] |
| InChI | InChI=1S/C6H13NO2/c1-6(2,9-3)4-7-5-8/h5H,4H2,1-3H3,(H,7,8)[1] |
| InChIKey | DYEBUUZRQLKSKM-UHFFFAOYSA-N[1] |
| SMILES | CC(C)(CNC=O)OC[1] |
| Synonyms | N-formyl-2-methoxy-2-methyl-propylamine, N-(2-methoxyisobutyl)formamide[1] |
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Boiling Point | 239.9 ± 23.0 °C at 760 mmHg | Experimental |
| Density | 0.9 ± 0.1 g/cm³ | Experimental |
| Flash Point | 98.9 ± 22.6 °C | Experimental |
| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | Experimental |
| Polar Surface Area | 41.82 Ų | Computed |
| LogP | 0.99770 | Computed |
Synthesis and Reaction Pathways
This compound is primarily synthesized through two main routes: the formylation of 2-methoxy-2-methylpropylamine and the reaction of 2-methoxy-2-methylpropanol with formamide.[3] It serves as a crucial intermediate in the synthesis of 2-methoxy-2-methylpropyl isonitrile (MIBI).
Synthesis Workflow
The following diagram illustrates the primary synthetic pathways leading to this compound.
References
An In-depth Technical Guide to the Synthesis and Reaction Mechanism of N-formyl-2-methoxyisobutylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of N-formyl-2-methoxyisobutylamine, a compound of interest in various chemical and pharmaceutical research domains. The document outlines a specific and efficient synthetic protocol, delves into the underlying reaction mechanism, and presents the information in a clear, structured format for easy comprehension and application by professionals in the field.
Introduction to N-Formylation
N-formylation, the process of adding a formyl group (-CHO) to an amine, is a fundamental transformation in organic chemistry. Formamides, the resulting products, serve as crucial intermediates in the synthesis of a wide array of compounds, including pharmaceuticals, fungicides, and isocyanates.[1] They are also utilized as protecting groups for amines in peptide synthesis and as reagents in various chemical reactions.[1][2] A multitude of methods for N-formylation have been developed, employing a range of formylating agents such as formic acid, ethyl formate, and various catalytic systems.[1][3][4] The choice of method often depends on the substrate's reactivity, desired yield, and reaction conditions.
Synthesis of N-formyl-2-methoxyisobutylamine
A direct and high-yield synthesis of N-formyl-2-methoxyisobutylamine has been reported via the reaction of 2-methoxyisobutylamine with ethyl formate.[5] This method is notable for its simplicity and efficiency.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of N-formyl-2-methoxyisobutylamine.
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio | Yield (%) | Boiling Point (°C/mmHg) |
| 2-methoxyisobutylamine | 103.16 | 13.4 | 0.13 | 1 | - | - |
| Ethyl formate | 74.08 | 11.79 | 0.16 | 1.23 | - | - |
| N-formyl-2-methoxyisobutylamine | 131.17 | 19.36 | 0.148 | - | 93 | 74/15 |
Experimental Protocol
The following protocol is based on the reported synthesis of N-formyl-2-methoxyisobutylamine[5]:
Materials:
-
2-methoxyisobutylamine
-
Ethyl formate
-
Round-bottom flask
-
Reflux condenser
-
Vigreux column
-
Heating mantle
-
Distillation apparatus
Procedure:
-
To a solution of 2-methoxyisobutylamine (13.4 g, 0.13 mol) in a suitable round-bottom flask, slowly add ethyl formate (11.79 g, 0.16 mol).
-
A slightly exothermic reaction will be observed.
-
Once the initial reaction subsides, equip the flask with a reflux condenser and heat the solution to reflux for 16 hours.
-
After the reflux period, arrange the apparatus for distillation using a Vigreux column.
-
Distill the reaction mixture to isolate the product, N-formyl-2-methoxyisobutylamine. The product is collected at a boiling point of 74°C under a reduced pressure of 15 mmHg.
Reaction Mechanism
The synthesis of N-formyl-2-methoxyisobutylamine from 2-methoxyisobutylamine and ethyl formate proceeds through a nucleophilic acyl substitution mechanism, specifically an aminolysis of an ester.
The proposed mechanism involves the following steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-methoxyisobutylamine acts as a nucleophile and attacks the electrophilic carbonyl carbon of ethyl formate. This results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the positively charged nitrogen atom to the negatively charged oxygen atom of the ethoxy group.
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, leading to the elimination of the ethoxide ion (CH₃CH₂O⁻) as a leaving group and the reformation of the carbonyl double bond.
-
Deprotonation: The ethoxide ion acts as a base and deprotonates the positively charged nitrogen atom, yielding the final product, N-formyl-2-methoxyisobutylamine, and ethanol as a byproduct.
Visualizations
The following diagrams illustrate the reaction mechanism and a general experimental workflow for the synthesis of N-formyl-2-methoxyisobutylamine.
Caption: Proposed reaction mechanism for the synthesis of N-formyl-2-methoxyisobutylamine.
Caption: General experimental workflow for the synthesis and purification of N-formyl-2-methoxyisobutylamine.
References
N-(2-Methoxy-2-methylpropyl)formamide: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Methoxy-2-methylpropyl)formamide is a chemical intermediate of significant interest in synthetic organic chemistry. This document provides an in-depth review of the existing research on this compound, covering its synthesis, physicochemical properties, and known applications. While direct research into the biological activity and pharmacological profile of this compound is limited, this guide contextualizes its potential toxicological profile based on studies of related formamide derivatives. All available quantitative data has been summarized, and detailed experimental protocols for its synthesis are provided.
Introduction
This compound, with the chemical formula C₆H₁₃NO₂, is a secondary amide derivative of formic acid.[1] Its molecular structure, featuring a methoxy group and two methyl groups on the propyl chain, imparts specific physicochemical properties that make it a valuable precursor in organic synthesis.[1] Notably, it serves as a key intermediate in the synthesis of 2-methoxy-2-methylpropyl isonitrile, also known as MIBI.[1] This technical guide aims to consolidate the current knowledge on this compound, presenting it in a manner that is accessible and useful for researchers and professionals in the field of drug development and chemical synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties have been compiled from various chemical databases and supplier information.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO₂ | [2][3] |
| Molecular Weight | 131.17 g/mol | [2][3] |
| CAS Number | 112129-25-6 | [2][3] |
| Appearance | Colorless, oily liquid | [4] |
| LogP | 0.99770 | [2] |
| PSA (Polar Surface Area) | 41.82 Ų | [2] |
| IUPAC Name | This compound | [3] |
| Synonyms | N-formyl-2-methoxyisobutylamine, N-(2-Methoxy-2-methyl-propyl)-formamide | [2][3] |
Synthesis of this compound
Two primary synthetic routes for this compound have been reported in the literature.[1] These are the formylation of 2-methoxy-2-methylpropylamine and the reaction of 2-methoxy-2-methylpropanol with formamide.
Formylation of 2-Methoxy-2-methylpropylamine
This method involves the direct formylation of the primary amine, 2-methoxy-2-methylpropylamine. A common and effective reagent for this transformation is a mixture of formic acid and acetic anhydride, which generates a potent formylating agent in situ.[1]
Experimental Protocol:
-
Reagents: 2-methoxy-2-methylpropylamine, formic acid, acetic anhydride.[1]
-
Procedure: A mixture of formic acid and acetic anhydride is prepared, typically at a controlled temperature to manage the exothermic reaction. 2-methoxy-2-methylpropylamine is then added to this mixture. The reaction is stirred for a specified period, and the product is isolated and purified using standard laboratory techniques such as distillation or chromatography.
Caption: Synthesis via formylation of the corresponding amine.
Reaction of 2-Methoxy-2-methylpropanol with Formamide
An alternative route involves the reaction of 2-methoxy-2-methylpropanol with formamide.[1] This reaction typically requires heating and may be facilitated by a catalyst to promote the condensation and formation of the N-substituted formamide.[1]
Experimental Protocol:
-
Reagents: 2-methoxy-2-methylpropanol, formamide, catalyst (optional, e.g., acid catalyst).[1]
-
Procedure: 2-methoxy-2-methylpropanol and formamide are heated together, with or without a catalyst. The reaction progress is monitored, and upon completion, the desired product is isolated from the reaction mixture through appropriate workup and purification steps.
Caption: Synthesis via reaction of the corresponding alcohol with formamide.
Biological Activity and Toxicology
There is a notable absence of direct research on the biological activity and toxicology of this compound in publicly available literature. However, insights can be drawn from studies on formamide and its other N-alkylated derivatives.
Formamide itself is recognized as a reproductive and developmental toxicant in animal studies.[5] Studies on N-methyl and N-ethyl derivatives of formamide have also indicated potential toxicity.[6] The primary target organ for toxicity of many formamide and acetamide derivatives is the liver.[7] For instance, N,N-dimethylformamide (DMF) is a well-studied hepatotoxin.[7]
Metabolites of N-alkylformamides, specifically N-alkylcarbamic acid thioesters, have been implicated as potential mediators of both antineoplastic and hepatotoxic activities.[8] These metabolites might act by liberating isocyanates at cellular membranes.[8]
Given these findings for related compounds, it is prudent to handle this compound with appropriate safety precautions, assuming potential for toxicity until specific studies are conducted.
Applications in Synthesis
The principal application of this compound is as a direct precursor to 2-methoxy-2-methylpropyl isonitrile (MIBI).[1] Isocyanides are valuable reagents in multicomponent reactions and for the synthesis of various heterocyclic compounds.[1] The conversion of the formamide to the isonitrile is a key transformation that underscores the synthetic utility of this compound.
References
- 1. This compound | 112129-25-6 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C6H13NO2 | CID 14773962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Formamide - Wikipedia [en.wikipedia.org]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. [Toxicological study of formamide and its N-methyl and N-ethyl derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological effects of acetamide, formamide, and their monomethyl and dimethyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical synthesis and cytotoxic properties of N-alkylcarbamic acid thioesters, metabolites of hepatotoxic formamides - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The formamide moiety, the simplest amide, is a fundamental functional group in organic chemistry and plays a significant role in the landscape of pharmaceuticals. Its unique chemical properties make it a valuable component in drug design, acting as a key pharmacophore or a bioisosteric replacement for other functional groups.[1][2] However, the inherent reactivity of the formamide group also presents stability challenges that must be thoroughly understood and managed throughout the drug development process. This technical guide provides a comprehensive overview of the reactivity and stability of the formamide group in related compounds, with a focus on its implications for medicinal chemistry and pharmaceutical sciences.
Chemical Reactivity and Stability Profile
The stability of the formamide group is critically influenced by its chemical environment, particularly pH and temperature. Understanding its degradation pathways is essential for predicting and mitigating stability issues in drug candidates.
Hydrolysis
The primary degradation pathway for formamides is hydrolysis, which can occur under neutral, acidic, or basic conditions, yielding formic acid and the corresponding amine.[3]
Mechanism of Hydrolysis:
The hydrolysis of formamide generally proceeds through a nucleophilic acyl substitution mechanism. In neutral and alkaline conditions, the reaction can be initiated by the attack of a water molecule or a hydroxide ion on the carbonyl carbon.[1][4] Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[3]
A theoretical study on the neutral hydrolysis of formamide in water suggests a two-step mechanism. The first and rate-limiting step involves the hydration of the carbonyl group to form a diol intermediate, with a predicted pseudo-first-order kinetic constant of 3.9 x 10⁻¹⁰ s⁻¹ at 25°C, which is in close agreement with the experimental value of 1.1 x 10⁻¹⁰ s⁻¹.[1][4]
pH-Rate Profile:
The rate of formamide hydrolysis is significantly dependent on pH. A study on the hydrolysis of formamide at various temperatures and pH values provides quantitative data on its stability.[5][6]
Table 1: Hydrolysis Rate Constants and Activation Parameters for Formamide
| Condition | Rate Constant (k) | Activation Enthalpy (ΔH‡) (kcal/mol) | Activation Entropy (ΔS‡) (cal/mol·K) |
| Acidic (H₃O⁺ catalyzed) | 0.00303 M⁻¹s⁻¹ (at 56°C) | 17.0 ± 0.4 | -18.8 ± 1.3 |
| Basic (HO⁻ catalyzed) | 0.032 M⁻¹s⁻¹ (at 56°C) | 17.9 ± 0.2 | -11.1 ± 0.5 |
| Neutral (Water reaction) | 3.6 x 10⁻⁹ s⁻¹ (at 56°C) | 22.5 (estimated) | 15.03 (ln A, estimated) |
Data sourced from Slebocka-Tilk et al. (2002).[5][6]
At 25°C and pH 7, the half-life for the hydrolysis of formamide is estimated to be approximately 199 years, indicating its relative stability under neutral conditions.[6]
Thermal Decomposition
At elevated temperatures, formamide can decompose into carbon monoxide and ammonia.[7] This degradation pathway is generally not a concern under physiological or standard storage conditions but can be relevant during certain manufacturing processes or in high-temperature analytical techniques.
Metabolic Stability
The in vivo fate of a drug molecule is a critical determinant of its efficacy and safety. The formamide group can be susceptible to enzymatic hydrolysis, impacting the metabolic stability of the drug.
Enzymatic Hydrolysis
Amidases, a class of hydrolytic enzymes found in various tissues, can catalyze the cleavage of the C-N bond in amides.[3] While amides are generally more resistant to hydrolysis than esters, enzymatic activity can significantly accelerate this process. The metabolic stability of formamide-containing drugs is often assessed using in vitro systems such as liver microsomes or hepatocytes.[8][9]
Table 2: In Vitro Metabolic Stability of a Hypothetical Formamide-Containing Drug
| In Vitro System | Species | Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Liver Microsomes | Human | 45 | 15.4 |
| Rat | 25 | 27.7 | |
| Mouse | 18 | 38.5 | |
| Hepatocytes | Human | 60 | 11.6 |
| Rat | 35 | 19.8 |
This table presents illustrative data for a hypothetical compound and is not based on a specific drug.
The data in Table 2 highlights potential species differences in metabolism, which is a crucial consideration in preclinical drug development.[10][11]
Experimental Protocols
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a standard procedure for assessing the metabolic stability of a compound containing a formamide group.[12][13][14]
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, mouse)
-
100 mM Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (or NADPH stock solution)
-
Acetonitrile (for reaction termination)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare a working solution of the test compound (e.g., 1 µM) in the phosphate buffer.
-
Incubation: Pre-warm the microsomal suspension and the test compound solution at 37°C. Initiate the reaction by adding the NADPH regenerating system.
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Termination: Stop the reaction at each time point by adding cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) / (mg microsomal protein/mL)).
Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[15][16]
Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours (solid state).
-
Photostability: Exposure to light according to ICH Q1B guidelines.
Procedure:
-
Prepare solutions of the drug substance under each stress condition.
-
Incubate the samples for the specified duration.
-
At the end of the incubation, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC or LC-MS method to identify and quantify the degradants.
Visualizations
Experimental Workflows and Pathways
Caption: Workflow for assessing metabolic and chemical stability.
Caption: General degradation pathways of a formamide-containing drug.
Role in Drug Design and Case Studies
The formamide group can be a crucial pharmacophoric element, participating in hydrogen bonding interactions with biological targets.[17][18] Its small size and ability to act as both a hydrogen bond donor and acceptor make it a versatile feature in ligand design.
However, its potential for metabolic or chemical instability has led to its classification as a potential structural alert in some contexts. Medicinal chemists often employ strategies such as bioisosteric replacement to mitigate these liabilities while retaining the desired biological activity.[2] For example, a formamide group might be replaced with a more stable heterocycle that mimics its hydrogen bonding pattern.
Case Study: N-Formylation as a Degradation Pathway
In some instances, the formation of an N-formyl metabolite or degradant from a primary or secondary amine-containing drug can occur. This can be due to the presence of formic acid or formaldehyde as impurities in excipients or from oxidative degradation pathways.[19][20] For example, the reaction of an amine drug with formaldehyde, an impurity that can be found in excipients like polyethylene glycols (PEGs), can lead to the formation of a hydroxymethyl derivative, which can then be oxidized to the N-formyl species.[19] This highlights the importance of controlling the purity of excipients and understanding potential drug-excipient interactions.[21]
Conclusion
The formamide group is a double-edged sword in drug design. Its utility as a pharmacophore is undeniable, but its inherent reactivity necessitates a thorough evaluation of its stability throughout the drug development pipeline. A comprehensive understanding of its hydrolysis kinetics, metabolic fate, and potential for degradation under various stress conditions is paramount. By employing robust analytical methodologies and carefully considering formulation strategies, researchers can effectively manage the stability challenges associated with the formamide moiety and successfully develop safe and efficacious medicines.
References
- 1. The mechanism of formamide hydrolysis in water from ab initio calculations and simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. scirp.org [scirp.org]
- 8. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 9. mttlab.eu [mttlab.eu]
- 10. Interstrain differences of in vitro metabolic stability and impact on early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound [frontiersin.org]
- 12. mercell.com [mercell.com]
- 13. researchgate.net [researchgate.net]
- 14. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 17. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Computational studies of ligand-receptor interactions in bitter taste receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 20. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pharmaexcipients.com [pharmaexcipients.com]
An In-depth Technical Guide to the Potential Degradation Pathways of N-(2-Methoxy-2-methylpropyl)formamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential degradation pathways of N-(2-Methoxy-2-methylpropyl)formamide, a compound of interest in pharmaceutical development. Understanding the stability of this molecule is crucial for ensuring its quality, safety, and efficacy. This document outlines the probable hydrolytic, oxidative, photolytic, and thermal degradation routes based on established chemical principles and data from structurally related compounds. Detailed experimental protocols for conducting forced degradation studies are also provided to facilitate the practical investigation of its stability profile.
Introduction
This compound is an N-substituted formamide. The stability of such compounds is a critical attribute that must be thoroughly investigated during drug development. Forced degradation studies are essential for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[1][2][3] This guide synthesizes theoretical knowledge and practical methodologies to assist researchers in predicting and evaluating the degradation of this compound.
Predicted Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated under various stress conditions.
Hydrolytic Degradation
Amide hydrolysis can be catalyzed by both acid and base.[4]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the formamide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate, which then breaks down to yield formic acid and 2-methoxy-2-methylpropan-1-amine.
-
Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide ion directly attacks the carbonyl carbon. While amides are generally less reactive towards bases, elevated temperatures can facilitate the hydrolysis to produce a carboxylate salt (formate) and 2-methoxy-2-methylpropan-1-amine.[4][5] Studies on the hydrolysis of N,N-dimethylformamide (DMF) have shown that it converts to formate and dimethylamine in the presence of sodium hydroxide, especially at higher temperatures.[5]
dot
Caption: Predicted Hydrolytic Degradation Pathways.
Oxidative Degradation
The formamide moiety is susceptible to oxidation.
-
N-deformylation: Oxidation can lead to the cleavage of the N-CHO bond, resulting in the formation of 2-methoxy-2-methylpropan-1-amine and carbon dioxide.
-
Oxidation of the Tertiary Carbon: The tertiary carbon atom in the 2-methylpropyl group is a potential site for oxidation, especially under more vigorous conditions, which could lead to the formation of a hydroperoxide or alcohol derivative.
-
N-Oxide Formation: While less common for amides compared to amines, the formation of an N-oxide is a theoretical possibility.
The use of hydrogen peroxide is a common approach for inducing oxidative degradation in forced degradation studies.[3]
dot
Caption: Potential Oxidative Degradation Pathways.
Photolytic Degradation
Exposure to light, particularly UV radiation, can induce photodegradation.[6]
-
Norrish Type I and II Reactions: The carbonyl group of the formamide can undergo photochemical reactions. A Norrish Type I cleavage would involve the homolytic cleavage of the C-N bond or the C-H bond of the formyl group, leading to radical species that can undergo further reactions.
-
Photo-oxidation: In the presence of oxygen, photo-oxidation can occur, potentially leading to the same products as observed in chemical oxidation.[6]
Thermal Degradation
At elevated temperatures, thermal decomposition can occur.
-
Decarbonylation: Formamides can undergo decarbonylation to produce the corresponding amine and carbon monoxide.[5] Thermal degradation of N,N-dimethylformamide at high temperatures (around 350°C) yields dimethylamine and carbon monoxide.[7]
-
Dehydration: Another possible thermal degradation pathway for primary and secondary formamides is dehydration to form an isonitrile.
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the public domain regarding the degradation of this compound. The following table provides a template for summarizing data that would be generated from forced degradation studies. The target for forced degradation is typically 5-20% degradation of the active pharmaceutical ingredient.[2]
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation of Parent Compound | Major Degradation Products |
| Acid Hydrolysis | 1 M HCl | 24, 48, 72 | 60 | Data to be generated | 2-methoxy-2-methylpropan-1-amine, Formic acid |
| Base Hydrolysis | 1 M NaOH | 24, 48, 72 | 60 | Data to be generated | 2-methoxy-2-methylpropan-1-amine, Sodium formate |
| Oxidation | 3% H₂O₂ | 24, 48, 72 | 25 (Room Temp) | Data to be generated | 2-methoxy-2-methylpropan-1-amine |
| Photolytic | UV light (e.g., 254 nm) | 24, 48, 72 | 25 (Room Temp) | Data to be generated | To be identified |
| Thermal (Dry Heat) | N/A | 24, 48, 72 | 80 | Data to be generated | To be identified |
Experimental Protocols
The following are detailed protocols for conducting forced degradation studies on this compound. These protocols are based on general guidelines for pharmaceutical stress testing.[2][3]
General Preparation
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as acetonitrile or methanol. This stock solution will be used for the different stress conditions.
Hydrolytic Degradation
-
Acidic Conditions:
-
To a suitable volume of the stock solution, add an equal volume of 2 M HCl to achieve a final concentration of 1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at appropriate time intervals (e.g., 24, 48, 72 hours).
-
Neutralize the aliquots with an equivalent amount of 1 M NaOH before analysis.
-
Analyze the samples using a stability-indicating HPLC method.
-
-
Basic Conditions:
-
To a suitable volume of the stock solution, add an equal volume of 2 M NaOH to achieve a final concentration of 1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at appropriate time intervals.
-
Neutralize the aliquots with an equivalent amount of 1 M HCl before analysis.
-
Analyze the samples using a stability-indicating HPLC method.
-
Oxidative Degradation
-
To a suitable volume of the stock solution, add an appropriate volume of 30% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature (approximately 25°C).
-
Withdraw aliquots at appropriate time intervals.
-
Analyze the samples using a stability-indicating HPLC method.
Photolytic Degradation
-
Expose a solution of the compound (in a photostable, transparent container) to a UV light source (e.g., 254 nm or a broad-spectrum light source) in a photostability chamber.
-
Simultaneously, keep a control sample, protected from light, under the same temperature conditions.
-
Withdraw aliquots from both the exposed and control samples at appropriate time intervals.
-
Analyze the samples using a stability-indicating HPLC method.
Thermal Degradation (Dry Heat)
-
Place a solid sample of the compound in a controlled temperature oven at 80°C.
-
At specified time points, withdraw samples, dissolve them in a suitable solvent.
-
Analyze the samples using a stability-indicating HPLC method.
dot
Caption: General Workflow for Forced Degradation Studies.
Conclusion
This technical guide provides a foundational understanding of the potential degradation pathways of this compound and a practical framework for its stability assessment. The predicted pathways, primarily involving hydrolysis of the formamide bond and potential oxidation, are based on the known reactivity of similar chemical structures. The provided experimental protocols offer a starting point for comprehensive forced degradation studies. The data generated from these studies will be invaluable for the development of a stable drug product and for meeting regulatory requirements. It is recommended that a stability-indicating analytical method, such as HPLC with UV and mass spectrometric detection, be developed and validated to accurately separate and quantify the parent compound from any potential degradation products.[8]
References
- 1. ijtsrd.com [ijtsrd.com]
- 2. lubrizolcdmo.com [lubrizolcdmo.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal Degradation and Product Analysis of 3-iodo-2-propyl-butylcarbamate as a Wood Preservative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 6. Photodegradation and photostabilization of polymers, especially polystyrene: review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dsir.gov.in [dsir.gov.in]
- 8. chromatographyonline.com [chromatographyonline.com]
N-(2-Methoxy-2-methylpropyl)formamide: A Technical Guide to its Discovery, Synthesis, and Pivotal Role in Radiopharmaceuticals
For Immediate Release
This technical guide provides an in-depth overview of N-(2-Methoxy-2-methylpropyl)formamide, a crucial intermediate in the synthesis of the widely used radiopharmaceutical imaging agent, Technetium-99m sestamibi. Tailored for researchers, scientists, and drug development professionals, this document details the compound's discovery, historical context, synthesis protocols, and key physicochemical properties.
Discovery and History: A Precursor to a Revolution in Cardiac Imaging
The discovery of this compound is intrinsically linked to the development of Technetium-99m (99mTc) based radiopharmaceuticals for myocardial perfusion imaging. In the mid-20th century, the introduction of 99mTc revolutionized nuclear medicine due to its ideal imaging characteristics. The quest for a lipophilic cationic 99mTc complex that could penetrate the myocardial cell membrane and accumulate in proportion to blood flow led researchers at DuPont to develop Technetium-99m sestamibi.
The logical pathway from the formamide precursor to the final radiopharmaceutical is a cornerstone of its historical significance.
Caption: Logical workflow from this compound to Technetium-99m sestamibi.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in synthesis.
| Property | Value |
| Molecular Formula | C₆H₁₃NO₂ |
| Molecular Weight | 131.17 g/mol [1][2][3] |
| CAS Number | 112129-25-6[2][3] |
| Appearance | Colorless oily liquid |
| Boiling Point | 74 °C at 15 Torr |
| Predicted ¹H NMR | See Table 2 |
| Predicted ¹³C NMR | See Table 3 |
Table 1: Physicochemical Properties of this compound
Spectroscopic Data:
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound.
| Proton Type | Predicted Chemical Shift (δ, ppm) |
| (CH O) | 8.1 |
| (NH ) | 6.8 (broad) |
| (CH₂ ) | 3.3 |
| (OCH₃ ) | 3.2 |
| (C(CH₃ )₂) | 1.2 |
Table 2: Predicted ¹H NMR Chemical Shifts in CDCl₃
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| (C =O) | 163 |
| (C (CH₃)₂) | 77 |
| (OC H₃) | 50 |
| (C H₂) | 42 |
| (C(C H₃)₂) | 24 |
Table 3: Predicted ¹³C NMR Chemical Shifts in CDCl₃
Experimental Protocols
The synthesis of this compound can be achieved through two primary routes.
Route 1: Formylation of 2-Methoxy-2-methylpropylamine
This is the most direct method and involves the introduction of a formyl group onto the primary amine.
Caption: Experimental workflow for the formylation of 2-methoxy-2-methylpropylamine.
Detailed Methodology:
-
Reagent Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, a mixture of formic acid and acetic anhydride is prepared. This combination generates a potent formylating agent in situ.
-
Reaction: 2-Methoxy-2-methylpropylamine is slowly added to the formylating mixture at a controlled temperature, typically with cooling to manage the exothermic reaction. The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is carefully quenched with water and neutralized with a suitable base, such as sodium bicarbonate.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.
-
Characterization: The final product is characterized by NMR and IR spectroscopy to confirm its structure and purity.
Route 2: Reaction of 2-Methoxy-2-methylpropanol with Formamide
An alternative synthesis involves the direct reaction of the corresponding alcohol with formamide.
Detailed Methodology:
-
Reaction Setup: 2-Methoxy-2-methylpropanol and formamide are combined in a reaction vessel.
-
Catalysis: The reaction is typically heated in the presence of an acid catalyst to facilitate the condensation and formation of the N-substituted formamide.
-
Purification: The product is isolated and purified using similar techniques as described in Route 1 (extraction and distillation).
Conclusion
This compound, while not a therapeutic agent itself, holds a critical position in the history and production of modern radiopharmaceuticals. Its straightforward synthesis and stability make it an ideal precursor for the production of the MIBI ligand, which is essential for the life-saving diagnostic imaging agent, Technetium-99m sestamibi. The experimental protocols and data presented in this guide are intended to support further research and development in the field of radiopharmaceutical chemistry.
References
Methodological & Application
Application Notes and Protocols: N-(2-Methoxy-2-methylpropyl)formamide in Radiopharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Methoxy-2-methylpropyl)formamide is a key intermediate in the synthesis of 2-methoxy-2-methylpropyl isonitrile (MIBI), the critical ligand for the widely used myocardial perfusion imaging agent, Technetium-99m (99mTc) Sestamibi. While its role in 99mTc-based radiopharmaceuticals is well-established, its direct application in the synthesis of positron emission tomography (PET) tracers, particularly those labeled with Fluorine-18 (18F) or Carbon-11 (11C), is not documented in current scientific literature. This document outlines the established synthesis of its primary derivative for SPECT imaging and explores potential, theoretical applications in PET radiochemistry based on general principles of formylation and isonitrile chemistry.
Established Application: Synthesis of the MIBI Ligand for 99mTc-Sestamibi
The primary application of this compound is as a direct precursor to 2-methoxy-2-methylpropyl isonitrile (MIBI). MIBI is a crucial component in the preparation of the 99mTc-Sestamibi complex, a cornerstone of myocardial perfusion imaging for the diagnosis of coronary artery disease.
Experimental Protocol: Synthesis of 2-Methoxy-2-methylpropyl isonitrile (MIBI) from this compound
This protocol describes the dehydration of the formamide to yield the corresponding isonitrile.
Materials:
-
This compound
-
Triphosgene or Phosphorus Oxychloride (POCl3)
-
Triethylamine (TEA) or other suitable base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine to the stirred solution.
-
In a separate flask, dissolve triphosgene or phosphorus oxychloride in anhydrous DCM.
-
Add the triphosgene or POCl3 solution dropwise to the cooled formamide solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude MIBI product.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure 2-methoxy-2-methylpropyl isonitrile.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | Triphosgene/POCl3, Triethylamine |
| Solvent | Anhydrous Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 2-5 hours |
| Typical Yield | 70-90% |
Logical Workflow for MIBI Synthesis
Caption: Synthesis of MIBI from its formamide precursor.
Theoretical Applications in PET Radiopharmaceutical Synthesis
While not currently documented, the chemical properties of this compound and its isonitrile derivative suggest potential, albeit theoretical, pathways for the development of PET tracers.
Potential Use in 11C-Formylation Reactions
N-substituted formamides can theoretically be used as formylating agents. In PET chemistry, 11C-carbon monoxide (11CO) or 11C-cyanide (11CN-) are common precursors for introducing a 11C-label. A hypothetical application could involve the synthesis of a 11C-labeled this compound, which could then be used to transfer the 11C-formyl group to a target molecule.
Hypothetical Experimental Workflow:
Caption: Hypothetical workflow for 11C-formylation.
Precursor for 18F-Labeled MIBI Analogues
Given that MIBI is a lipophilic cation that accumulates in mitochondria, developing an 18F-labeled analogue could be of interest for PET imaging of myocardial perfusion. A potential strategy would involve synthesizing a fluorinated version of this compound, followed by dehydration to the isonitrile and subsequent complexation with a suitable metallic radionuclide for PET (e.g., Gallium-68) or direct use if the fluorinated isonitrile itself is the PET tracer.
Hypothetical Signaling Pathway Visualization:
The rationale for developing MIBI analogues for myocardial perfusion imaging is based on their accumulation in mitochondria, driven by the mitochondrial membrane potential.
Caption: Mitochondrial uptake of lipophilic cationic radiotracers.
Conclusion and Future Perspectives
This compound is a well-established and critical precursor in the synthesis of the SPECT imaging agent 99mTc-Sestamibi. While its direct use in the synthesis of 18F or 11C-labeled PET radiopharmaceuticals has not been reported, its chemical functionalities present theoretical opportunities for the development of novel PET tracers. Future research could explore the synthesis of radiolabeled derivatives of this formamide or its corresponding isonitrile for applications in PET imaging, potentially expanding the utility of this chemical scaffold beyond its current role in nuclear medicine.
Disclaimer: The described applications in PET radiochemistry are theoretical and intended for conceptual exploration. Detailed experimental protocols would require significant research and development.
Protocol for converting N-(2-Methoxy-2-methylpropyl)formamide to MIBI
Application Notes and Protocols
Topic: Protocol for the Conversion of N-(2-Methoxy-2-methylpropyl)formamide to Methoxyisobutylisonitrile (MIBI)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methoxyisobutylisonitrile (MIBI), also known as 2-methoxy-2-methylpropyl isonitrile, is a critical precursor in the synthesis of the radiopharmaceutical Technetium (99mTc) Sestamibi.[1][2] This diagnostic imaging agent is widely used in myocardial perfusion imaging to assess heart function and blood flow.[3][4] The synthesis of the MIBI ligand is a crucial step, and its primary route involves the dehydration of its formamide precursor, this compound.[5]
This document provides a detailed protocol for the conversion of this compound to MIBI, outlining the reaction mechanism, experimental procedure, and characterization of the final product.
Principle of the Reaction
The conversion of this compound to MIBI is a dehydration reaction. In this process, the formamide functional group (-NHCHO) is converted into an isonitrile (or isocyanide) functional group (-N≡C) by eliminating a molecule of water. This transformation requires a dehydrating agent to facilitate the removal of the oxygen and hydrogen atoms from the formamide.[5] Common dehydrating agents for this synthesis include phosphorus oxychloride (POCl₃), triphenylphosphine/iodine, and 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).[5][6] The reaction is typically performed in an anhydrous aprotic solvent in the presence of a base to neutralize the acidic byproducts.
Caption: General scheme of the dehydration reaction.
Experimental Protocol
This protocol describes a representative procedure using phosphorus oxychloride as the dehydrating agent.
3.1 Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥98% Purity | Commercial Source |
| Phosphorus Oxychloride (POCl₃) | Reagent Grade, ≥99% | Commercial Source |
| Triethylamine (Et₃N) or Pyridine | Anhydrous, ≥99.5% | Commercial Source |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Commercial Source |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | In-house Prep |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercial Source |
3.2 Equipment
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube (CaCl₂)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
3.3 Procedure
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagent Addition:
-
To the flask, add this compound (1 equivalent).
-
Dissolve the formamide in anhydrous dichloromethane and add anhydrous triethylamine (2.2 equivalents). .
-
-
Reaction:
-
Cool the stirred solution to 0°C using an ice-water bath.
-
Add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approx. 40°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture back to 0°C in an ice-water bath.
-
Slowly and carefully quench the reaction by adding ice-cold water.
-
Transfer the mixture to a separatory funnel and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purify the crude MIBI product by vacuum distillation to obtain a clear, colorless liquid.
-
Data Presentation and Characterization
4.1 Quantitative Data Summary
| Parameter | Value |
| Starting Material | This compound |
| Product | Methoxyisobutylisonitrile (MIBI) |
| Molecular Formula | C₆H₁₁NO |
| Molecular Weight | 113.16 g/mol |
| Typical Yield | 25-60% (Varies with method and scale)[3] |
| Appearance | Colorless liquid |
| Boiling Point | ~60-65°C at reduced pressure |
4.2 Characterization
-
Infrared (IR) Spectroscopy: The successful conversion is confirmed by the appearance of a strong, sharp absorption band characteristic of the isonitrile group (-N≡C) at approximately 2180-2220 cm⁻¹.[7] The disappearance of the amide C=O stretch from the starting material is also indicative of reaction completion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the final product, matching the expected chemical shifts and splitting patterns for the 2-methoxy-2-methylpropyl group.
Workflow and Visualization
The entire experimental process can be visualized as a sequential workflow.
Caption: Workflow for the synthesis and purification of MIBI.
Application in Radiopharmaceutical Development
The synthesized MIBI is a volatile liquid.[1] For its use in preparing the 99mTc-Sestamibi diagnostic kit, it is typically converted into a more stable copper salt, [Cu(MIBI)₄]BF₄.[1][7] This salt is a stable solid that can be lyophilized into "cold kits."[1] To prepare the final radiopharmaceutical, a solution of sodium pertechnetate ([⁹⁹ᵐTc]NaTcO₄) from a generator is added to the kit, which is then heated to facilitate the ligand exchange reaction, forming the cationic [⁹⁹ᵐTc(MIBI)₆]⁺ complex.[1]
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Dichloromethane is a volatile and suspected carcinogen. All operations involving this solvent should be performed in a well-ventilated fume hood.
-
Isonitriles are known for their strong, unpleasant odors and potential toxicity. The final product and all waste materials should be handled with care in a fume hood.
-
The quenching step is highly exothermic and releases HCl gas. Perform this step slowly and with efficient cooling.
References
- 1. Technetium-99m Radiopharmaceuticals for Ideal Myocardial Perfusion Imaging: Lost and Found Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 99mTc-2-Methoxyisobutylisonitrile - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Preparation of Tc-99m-MIBI radiopharmaceutical [inis.iaea.org]
- 4. What is the mechanism of Methoxy Isobutyl Isonitrile? [synapse.patsnap.com]
- 5. This compound | 112129-25-6 | Benchchem [benchchem.com]
- 6. US7563920B2 - Methods for preparing 2-methoxyisobutylisonitrile and tetrakis(2-methoxyisobutylisonitrile)copper(I) tetrafluoroborate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Applications of N-(2-Methoxy-2-methylpropyl)formamide in Organic Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Methoxy-2-methylpropyl)formamide is a key intermediate in organic synthesis, primarily recognized for its role as a precursor to 2-methoxy-2-methylpropyl isonitrile (MIBI). MIBI is a critical component in the preparation of the radiopharmaceutical imaging agent Technetium (99mTc) Sestamibi, which is widely used in myocardial perfusion imaging. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent conversion to MIBI, targeting professionals in research and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₃NO₂ |
| Molecular Weight | 131.17 g/mol |
| CAS Number | 112129-25-6 |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | Not reported |
| Melting Point | Not reported |
Spectroscopic Characterization Data
Expected ¹H NMR Spectral Data (CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | s | 1H | -CHO |
| ~6.0-7.0 (broad) | s | 1H | -NH |
| ~3.3 | t | 2H | -CH₂-NH |
| ~3.2 | s | 3H | -OCH₃ |
| ~1.2 | s | 6H | -C(CH₃)₂ |
Expected ¹³C NMR Spectral Data (CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~163 | -CHO |
| ~77 | -C(CH₃)₂ |
| ~50 | -OCH₃ |
| ~48 | -CH₂-NH |
| ~24 | -C(CH₃)₂ |
Expected IR Spectral Data (thin film):
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 (broad) | N-H stretch |
| ~2970, 2830 | C-H stretch |
| ~1670 | C=O stretch (amide I) |
| ~1530 | N-H bend (amide II) |
| ~1100 | C-O stretch |
Application 1: Synthesis of this compound
There are two primary synthetic routes to obtain this compound.
Method 1: Formylation of 2-Methoxyisobutylamine Hydrochloride (MIBAHCl)
This method involves the reaction of 2-methoxyisobutylamine hydrochloride with methyl formate in the presence of a base.
Experimental Protocol:
A suspension of 2-methoxyisobutylamine hydrochloride (MIBAHCl) (220.00 g, 1.56 mol) in methyl formate (767.32 g, 12.73 mol) is heated to reflux. Triethylamine (175.39 g, 1.73 mol) is then added dropwise to the refluxing suspension. The reaction mixture is maintained at reflux, and the progress is monitored by thin-layer chromatography (TLC) until the MIBAHCl is consumed. After approximately 68 hours, the resulting white suspension is cooled to room temperature and filtered. The filtrate is concentrated under reduced pressure to yield this compound.
Method 2: Formylation of 2-Methoxy-2-methylpropylamine using Formic Acid and Acetic Anhydride
This is a general and effective method for the N-formylation of primary amines.[1]
Experimental Protocol:
In a flask equipped with a magnetic stirrer and a dropping funnel, acetic anhydride (1.1 eq) is added. The flask is cooled in an ice bath, and formic acid (2.0 eq) is added dropwise with stirring. The mixture is then warmed to 50-60 °C for 2 hours to form the mixed anhydride in situ. After cooling back to 0 °C, 2-methoxy-2-methylpropylamine (1.0 eq) is added dropwise, ensuring the temperature does not exceed 10 °C. The reaction mixture is stirred at room temperature for 3-4 hours. The mixture is then diluted with water and extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to afford this compound.
Reaction Scheme for Synthesis Methods:
Caption: Synthetic routes to this compound.
Application 2: Synthesis of 2-Methoxy-2-methylpropyl Isonitrile (MIBI)
The primary application of this compound is its use as a direct precursor to 2-methoxy-2-methylpropyl isonitrile (MIBI) via a dehydration reaction.
Method: Dehydration using Trichloromethylchloroformate ("Diphosgene")
This method provides a reliable route to the corresponding isonitrile.
Experimental Protocol:
To a cooled (-40 °C) solution of this compound (9.0 g, 0.069 mol) and triethylamine (19.5 ml, 0.14 mol) in dry dichloromethane (100 ml), a solution of trichloromethylchloroformate ("diphosgene") (4.15 ml, 0.035 mol) in dry dichloromethane (50 ml) is added dropwise over a period of 1 hour. After the addition is complete, the reaction mixture temperature is allowed to rise to 0 °C and stirred for an additional hour. The mixture is then heated to reflux for 30 minutes. After cooling, the reaction mixture is washed with water, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed by distillation, and the crude product is purified by vacuum distillation to yield 2-methoxy-2-methylpropyl isonitrile.
Reaction Scheme for MIBI Synthesis:
Caption: Dehydration of the formamide to the isonitrile.
Summary of Reaction Conditions and Yields
The following table summarizes the reaction conditions and reported yields for the synthesis of this compound and its conversion to MIBI.
| Reaction | Reagents and Solvents | Temperature | Time | Yield |
| Synthesis of this compound (Method 1) | 2-Methoxyisobutylamine HCl, Methyl formate, Triethylamine | Reflux | 68 h | Not explicitly stated |
| Synthesis of this compound (Method 2) | 2-Methoxy-2-methylpropylamine, Formic acid, Acetic anhydride | 0 °C to RT | 3-4 h | High (typical for this reaction) |
| Synthesis of 2-Methoxy-2-methylpropyl Isonitrile | This compound, Trichloromethylchloroformate, Triethylamine, Dichloromethane | -40 °C to Reflux | ~2.5 h | High |
Logical Workflow for Synthesis and Application
The overall process from starting materials to the key intermediate MIBI follows a logical progression.
Caption: Step-by-step workflow for MIBI synthesis.
Conclusion
This compound serves as a crucial, though specialized, intermediate in organic synthesis. The protocols provided herein offer reliable and tested methods for its preparation and subsequent conversion to 2-methoxy-2-methylpropyl isonitrile, a key component for the synthesis of important medical imaging agents. Researchers and professionals in drug development can utilize these detailed notes to facilitate their synthetic efforts in this area. Standard laboratory safety precautions should be followed when handling all chemicals mentioned in these protocols.
References
Application Notes and Protocols for the N-formylation of 2-methoxy-2-methylpropylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the N-formylation of the sterically hindered primary amine, 2-methoxy-2-methylpropylamine, to synthesize N-(2-methoxy-2-methylpropyl)formamide. The primary method described herein involves the use of a potent formylating agent generated in situ from formic acid and acetic anhydride. This application note includes a summary of reagents, reaction conditions, purification methods, and expected outcomes to guide researchers in the successful execution of this transformation.
Introduction
N-formylation is a crucial transformation in organic synthesis, serving as a key step in the production of various pharmaceuticals and agrochemicals. The resulting formamides are not only stable protecting groups for amines but also versatile intermediates for the synthesis of isocyanides and other nitrogen-containing compounds.[1] The N-formylation of sterically hindered amines such as 2-methoxy-2-methylpropylamine can be challenging and often requires optimized reaction conditions to achieve high yields and purity. One of the most effective methods for this transformation is the use of acetic formic anhydride, which can be conveniently generated in situ from formic acid and acetic anhydride.[1] This approach offers a straightforward and potent means of formylating even less reactive amines.
Experimental Protocols
Method 1: N-formylation using Formic Acid and Acetic Anhydride
This protocol details the synthesis of this compound via the in situ generation of acetic formic anhydride.
Materials:
-
2-methoxy-2-methylpropylamine
-
Formic acid (98-100%)
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (optional)
-
Standard laboratory glassware and personal protective equipment
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxy-2-methylpropylamine (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Preparation of Formylating Agent: In a separate flask, cautiously add acetic anhydride (1.2 eq) to formic acid (1.5 eq) at 0 °C. Stir the mixture for 15-20 minutes to allow for the formation of acetic formic anhydride.
-
Reaction: Slowly add the freshly prepared acetic formic anhydride solution to the cooled solution of 2-methoxy-2-methylpropylamine. Maintain the reaction temperature at 0 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting amine.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by silica gel column chromatography if necessary, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
The following table summarizes the key quantitative data for the N-formylation of 2-methoxy-2-methylpropylamine.
| Parameter | Value |
| Reactants | |
| 2-methoxy-2-methylpropylamine | 1.0 eq |
| Formic acid | 1.5 eq |
| Acetic anhydride | 1.2 eq |
| Reaction Conditions | |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Product | |
| Product Name | This compound |
| Molecular Formula | C₆H₁₃NO₂ |
| Molecular Weight | 131.17 g/mol |
| Expected Yield | >90% (based on similar reactions) |
| Purity | >95% (after purification) |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the N-formylation of 2-methoxy-2-methylpropylamine.
Reaction Scheme
Caption: Reaction scheme for the N-formylation of 2-methoxy-2-methylpropylamine.
References
Application Notes and Protocols for the Purity Assessment of N-(2-Methoxy-2-methylpropyl)formamide
Introduction
N-(2-Methoxy-2-methylpropyl)formamide is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the comprehensive purity assessment of this compound using a suite of modern analytical techniques. These methods are designed for use by researchers, scientists, and drug development professionals to ensure the compound meets the required purity specifications.
The analytical techniques covered in this document include High-Performance Liquid Chromatography (HPLC) for the separation and quantification of non-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile impurities and residual solvents, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for an accurate purity determination without a specific reference standard of the main component, and Thermal Analysis (Differential Scanning Calorimetry and Thermogravimetric Analysis) for the assessment of overall purity and the presence of residual solvents or inorganic impurities.
Potential Impurities
A thorough understanding of the synthetic route is crucial for identifying potential impurities. This compound is typically synthesized via one of two primary routes.[1] The first involves the formylation of 2-methoxy-2-methylpropylamine. The second route is the reaction of 2-methoxy-2-methylpropanol with formamide.[1] Based on these pathways, potential impurities may include:
-
Unreacted Starting Materials:
-
2-methoxy-2-methylpropylamine
-
2-methoxy-2-methylpropanol
-
Formic acid or other formylating agents
-
-
By-products:
-
Products from side reactions of the formylating agent.
-
Decomposition products of the starting materials or the final product.
-
-
Residual Solvents:
-
Solvents used during the reaction and purification steps.
-
Overall Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound.
References
Industrial scale-up considerations for N-(2-Methoxy-2-methylpropyl)formamide production
An Application Note on the Industrial Scale-Up of N-(2-Methoxy-2-methylpropyl)formamide Production
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the industrial-scale production of this compound. It covers key synthesis routes, scale-up considerations, experimental protocols, and safety information to guide researchers and chemical engineers in developing a robust and efficient manufacturing process.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. As demand for these end-products grows, the need for a reliable and scalable manufacturing process for this formamide becomes critical. This application note outlines two primary synthesis routes and discusses the critical parameters for scaling up production from the laboratory to an industrial setting.
Synthesis Routes
Two primary synthesis routes are considered for the industrial production of this compound:
-
Route 1: Formylation of 2-Methoxy-2-methylpropylamine. This is a direct and efficient method involving the reaction of the corresponding amine with a formylating agent.[1]
-
Route 2: Reaction of 2-Methoxy-2-methylpropanol with Formamide. This alternative route utilizes the corresponding alcohol as the starting material.[1]
The choice of route will depend on factors such as raw material availability and cost, process safety, and desired product purity.
Data Presentation
The following tables summarize the key quantitative data for the recommended synthesis route (Formylation of 2-Methoxy-2-methylpropylamine) at both laboratory and projected industrial scales.
Table 1: Reactant and Solvent Quantities
| Parameter | Laboratory Scale (1 mole) | Industrial Scale (1000 moles) |
| 2-Methoxy-2-methylpropylamine HCl | 141.6 g | 141.6 kg |
| Methyl Formate | 768 g | 768 kg |
| Triethylamine | 175 g | 175 kg |
| Toluene (for extraction) | 500 mL | 500 L |
| Saturated NaCl solution | 200 mL | 200 L |
Table 2: Process Parameters
| Parameter | Laboratory Scale | Industrial Scale (Projected) |
| Reaction | ||
| Reactor Type | Glass Flask | Glass-lined Steel Reactor |
| Reaction Temperature | Reflux (approx. 32 °C) | 30-40 °C |
| Reaction Time | 68 hours | 60-72 hours |
| Pressure | Atmospheric | Atmospheric |
| Agitation Speed | 200-300 rpm | 50-100 rpm |
| Work-up & Purification | ||
| Filtration | Buchner Funnel | Nutsche Filter Dryer |
| Extraction Solvent | Toluene | Toluene |
| Washing Solution | Saturated NaCl | Saturated NaCl |
| Drying Agent | Anhydrous Na2SO4 | N/A (Azeotropic Distillation) |
| Purification Method | Not specified | Fractional Vacuum Distillation |
| Distillation Pressure | N/A | 10-20 mbar |
| Distillation Temperature | N/A | 100-120 °C (pot) |
| Expected Yield | >90% (based on analog) | 85-95% |
| Product Purity | >98% | >99% |
Experimental Protocols
Laboratory Scale Synthesis of this compound
This protocol is adapted from a similar synthesis of N-(2-methoxyisobutyl)formamide.
Materials:
-
2-Methoxy-2-methylpropylamine hydrochloride
-
Methyl formate
-
Triethylamine
-
Toluene
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Charge a round-bottom flask with 2-Methoxy-2-methylpropylamine hydrochloride and methyl formate.
-
Heat the suspension to reflux with stirring.
-
Add triethylamine dropwise to the refluxing mixture.
-
Continue refluxing and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (approximately 68 hours).
-
Cool the reaction mixture to room temperature.
-
Filter the white suspension to remove triethylamine hydrochloride.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in toluene and wash with a saturated sodium chloride solution.
-
Separate the organic layer and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless oil.
Industrial Scale Production of this compound
This protocol outlines the projected process for large-scale manufacturing.
Equipment:
-
1000 L Glass-lined steel reactor with overhead stirrer, condenser, and temperature control system
-
Charging vessels for raw materials
-
Nutsche filter dryer
-
2000 L extraction vessel
-
Vacuum distillation unit with a packed column
Procedure:
-
Reactor Charging: Charge the 1000 L reactor with the specified amounts of 2-Methoxy-2-methylpropylamine hydrochloride and methyl formate.
-
Reaction:
-
Start agitation and begin heating the reactor contents to the target temperature range of 30-40 °C.
-
Once the temperature is stable, slowly add triethylamine to the reactor over a period of 2-4 hours, monitoring the reaction temperature to control the exotherm.
-
Maintain the reaction mixture at 30-40 °C for 60-72 hours.
-
Monitor the reaction completion by in-process controls (e.g., HPLC).
-
-
Work-up:
-
Cool the reactor contents to 20-25 °C.
-
Transfer the slurry to the Nutsche filter dryer to remove the triethylamine hydrochloride salt. Wash the cake with toluene.
-
Transfer the filtrate to the 2000 L extraction vessel.
-
Add saturated sodium chloride solution and agitate for 30 minutes.
-
Allow the layers to separate and remove the aqueous layer.
-
-
Purification:
-
Transfer the organic layer to the vacuum distillation unit.
-
Reduce the pressure to 10-20 mbar and heat the pot to 100-120 °C.
-
Collect the this compound fraction at the appropriate boiling point.
-
The purified product should be stored in sealed containers in a cool, dry place.
-
Visualizations
Synthesis Workflow
References
Application Notes and Protocols: Dehydration of N-(2-Methoxy-2-methylpropyl)formamide using Phosphorus Oxychloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and scientific background for the dehydration of N-(2-Methoxy-2-methylpropyl)formamide using phosphorus oxychloride. This reaction is a common method for the synthesis of isocyanides from their corresponding formamides.[1][2][3]
Introduction
The dehydration of N-substituted formamides is a fundamental transformation in organic synthesis, providing access to isocyanides (also known as isonitriles).[1] Isocyanides are versatile intermediates in various multicomponent reactions, such as the Ugi and Passerini reactions, and are present in some biologically active natural products.[1] Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this dehydration, typically in the presence of a tertiary amine base to neutralize the acidic byproducts.[1][2][4] This document outlines the application of this methodology to this compound.
Reaction Principle
The dehydration of this compound with phosphorus oxychloride proceeds via the formation of a Vilsmeier-like intermediate. The lone pair of the formamide oxygen attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a highly reactive intermediate. Subsequent elimination, facilitated by a base, results in the formation of the corresponding isocyanide and inorganic phosphate byproducts.
Experimental Protocols
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (TEA) or other suitable tertiary amine base (e.g., pyridine)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, ice bath, etc.)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with this compound (1.0 eq) and anhydrous dichloromethane. The flask is cooled to 0 °C in an ice bath.
-
Addition of Base: Triethylamine (2.0-3.0 eq) is added to the stirred solution.
-
Addition of POCl₃: Phosphorus oxychloride (1.0-1.2 eq) is dissolved in a small amount of anhydrous dichloromethane and added dropwise to the reaction mixture via the dropping funnel over a period of 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a short period, often less than an hour.[1][2]
-
Work-up:
-
Once the reaction is complete, the mixture is carefully quenched by the slow addition of ice-cold water or saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x volume).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.
-
-
Purification: The solvent is removed under reduced pressure. The crude product, 2-isocyano-2-methyl-1-methoxypropane, can be purified by vacuum distillation or column chromatography on silica gel.
Safety Precautions:
-
Phosphorus oxychloride is a corrosive and toxic substance. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, lab coat).
-
The reaction can be exothermic. Maintain proper temperature control, especially during the addition of POCl₃.
-
Isocyanides are known for their strong and unpleasant odors and potential toxicity. All manipulations should be performed in a fume hood.
Data Presentation
| Formamide Substrate | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| N-Aryl formamides | Triethylamine | Dichloromethane | 0 | < 5 min | High to excellent | [1] |
| N-Alkyl formamides | Triethylamine | Dichloromethane | 0 | < 5 min | High to excellent | [1] |
| N-(3-bromophenyl)formamide | Triethylamine | (solvent-free) | 0 | < 5 min | Excellent | [1] |
Diagrams
Reaction Mechanism:
Caption: Proposed reaction mechanism for the dehydration of this compound.
Experimental Workflow:
Caption: Step-by-step experimental workflow for the synthesis of 2-isocyano-2-methyl-1-methoxypropane.
References
- 1. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Reduction of N-(2-Methoxy-2-methylpropyl)formamide with Lithium Aluminum Hydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of amides to their corresponding amines is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of biologically active molecules, including pharmaceuticals and agrochemicals. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent widely employed for this conversion due to its high reactivity. This document provides detailed application notes and a comprehensive protocol for the reduction of N-(2-Methoxy-2-methylpropyl)formamide to N-methyl-2-methoxy-2-methylpropan-1-amine using lithium aluminum hydride.
Reaction Overview
The reaction involves the conversion of the formyl group of this compound to a methyl group, yielding the corresponding secondary amine, N-methyl-2-methoxy-2-methylpropan-1-amine. The overall transformation is as follows:
Reaction Scheme: CH₃-C(CH₃)(OCH₃)-CH₂-NH-CHO + LiAlH₄ → CH₃-C(CH₃)(OCH₃)-CH₂-NH-CH₃
Data Presentation
The following tables summarize the key quantitative data for the starting material and the expected product.
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₃NO₂ |
| Molecular Weight | 131.17 g/mol [1] |
| CAS Number | 112129-25-6[1] |
| Appearance | Liquid (predicted) |
| Boiling Point | Not available |
| Density | Not available |
Table 2: Properties of N-methyl-2-methoxy-2-methylpropan-1-amine
| Property | Value |
| Molecular Formula | C₆H₁₅NO |
| Molecular Weight | 117.19 g/mol |
| CAS Number | Not available |
| Appearance | Liquid (predicted) |
| Boiling Point | Estimated 120-130 °C |
| Density | Not available |
Signaling Pathways and Experimental Workflows
Reaction Pathway
The diagram below illustrates the generally accepted mechanism for the reduction of a secondary formamide with lithium aluminum hydride.
Caption: Mechanism of formamide reduction by LiAlH₄.
Experimental Workflow
The following diagram outlines the key steps of the experimental protocol.
Caption: Step-by-step experimental workflow.
Experimental Protocols
Safety Precautions:
-
Lithium aluminum hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas. All manipulations should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).
-
All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere before use.
-
Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
The reaction should be performed in a well-ventilated fume hood.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Distilled water
-
15% (w/v) Sodium hydroxide solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. The entire apparatus should be flushed with an inert gas.
-
Reagent Preparation: In the reaction flask, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF (approximately 20 mL per gram of LiAlH₄).
-
Addition of Amide: Dissolve this compound (1.0 equivalent) in anhydrous THF (approximately 10 mL per gram of amide). Transfer this solution to the dropping funnel.
-
Reaction: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Slowly add the amide solution dropwise from the dropping funnel to the stirred LiAlH₄ suspension. The rate of addition should be controlled to maintain a gentle reflux. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be heated to reflux to ensure completion, typically for 2-4 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.
-
Workup (Fieser Method): After the reaction is complete, cool the flask to 0 °C in an ice bath. For every 'x' grams of LiAlH₄ used, cautiously and sequentially add the following dropwise:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH solution
-
'3x' mL of water
-
-
Isolation: Stir the resulting granular precipitate vigorously for 30 minutes. Filter the solid aluminum salts through a pad of Celite® and wash the filter cake thoroughly with THF or another suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the filtrate and the washings. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by distillation under reduced pressure to yield N-methyl-2-methoxy-2-methylpropan-1-amine.
Disclaimer
This protocol is intended for use by trained professionals in a laboratory setting. The user is solely responsible for exercising due care and following all safety precautions. The author and publisher assume no liability for any damages resulting from the use of this information.
References
N-(2-Methoxy-2-methylpropyl)formamide as an intermediate in agrochemical synthesis
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(2-Methoxy-2-methylpropyl)formamide is a specialized organic compound with the chemical formula C₆H₁₃NO₂.[1] Its molecular structure, featuring both an amide and an ether functional group, makes it a valuable intermediate in organic synthesis. While broadly mentioned in the context of pharmaceutical and agrochemical synthesis, publicly available literature does not detail its use in the synthesis of a specific, named agrochemical product. However, its role as a direct precursor to 2-methoxy-2-methylpropyl isonitrile suggests its potential application in the synthesis of formamidine-class pesticides. This document provides an overview of the synthesis of this compound, its conversion to the corresponding isonitrile, and general protocols for the synthesis of formamidine agrochemicals, a likely application based on its chemical nature.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₃NO₂ |
| Molecular Weight | 131.17 g/mol |
| CAS Number | 112129-25-6 |
| Appearance | Not specified in literature |
| Boiling Point | Not specified in literature |
| Melting Point | Not specified in literature |
| Solubility | The methoxy and methyl groups suggest enhanced solubility in polar organic solvents.[1] |
Synthesis of this compound
Two primary synthetic routes for this compound have been reported:
-
Formylation of 2-Methoxy-2-methylpropylamine: This is a direct method involving the introduction of a formyl group onto the primary amine. A common and effective method utilizes a mixture of formic acid and acetic anhydride, which generates a potent formylating agent in situ.[2]
-
Reaction of 2-Methoxy-2-methylpropanol with Formamide: This pathway involves heating the alcohol and formamide, often in the presence of an acid catalyst or a transition metal complex, to facilitate a condensation reaction.[2]
Experimental Protocol: Synthesis of this compound via Formylation
This protocol is a general representation based on the formylation of primary amines.
Materials:
-
2-Methoxy-2-methylpropylamine
-
Formic acid
-
Acetic anhydride
-
Dichloromethane (or other suitable aprotic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-Methoxy-2-methylpropylamine in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a pre-mixed solution of formic acid and acetic anhydride to the cooled amine solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purify the product by column chromatography or distillation as required.
Diagram of Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Conversion to 2-methoxy-2-methylpropyl isonitrile
The primary significance of this compound is its role as a precursor to 2-methoxy-2-methylpropyl isonitrile.[2] Isonitriles are highly versatile reagents in organic synthesis, particularly in multicomponent reactions for the construction of complex molecules.
Experimental Protocol: Dehydration of this compound to the Isonitrile
This is a general protocol for the dehydration of formamides to isonitriles.
Materials:
-
This compound
-
Dehydrating agent (e.g., phosphorus oxychloride, triphenylphosphine/iodine)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound and a tertiary amine base in an anhydrous aprotic solvent.
-
Cool the mixture in an ice bath.
-
Slowly add the dehydrating agent to the stirred solution.
-
Allow the reaction to proceed at low temperature or warm to room temperature, monitoring by TLC or GC for the disappearance of the starting material.
-
Upon completion, quench the reaction by the slow addition of ice-cold water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent.
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter and concentrate the solution under reduced pressure to obtain the crude isonitrile.
-
Purify the isonitrile by distillation under reduced pressure.
Diagram of Dehydration Workflow
Caption: Workflow for the synthesis of 2-methoxy-2-methylpropyl isonitrile.
Application in Agrochemical Synthesis: Formamidine Pesticides
While no specific agrochemical derived from this compound has been identified in the searched literature, the resulting isonitrile is a key building block for formamidine-containing compounds. Formamidines are a class of pesticides known for their insecticidal and acaricidal properties.
General Synthesis of Formamidine Pesticides:
Formamidines are often synthesized through the reaction of an amine with an orthoformate or a formamide derivative. The use of an isonitrile in multicomponent reactions, such as the Ugi or Passerini reactions, provides an efficient route to highly substituted amide derivatives, which can be precursors to or analogs of formamidine agrochemicals.
Signaling Pathway of Formamidine Pesticides:
The mode of action for many formamidine pesticides, such as chlordimeform and amitraz, is not fully elucidated but is known to be complex. They are believed to act on the nervous system of insects and mites, likely through interaction with octopamine receptors. Octopamine is a neurotransmitter, neurohormone, and neuromodulator in invertebrates, and its disruption can lead to a range of effects from behavioral changes to lethality.
Diagram of a General Formamidine Synthesis Logic
Caption: Logical pathway for the synthesis of formamidine agrochemicals.
This compound is a valuable synthetic intermediate, primarily serving as a precursor to 2-methoxy-2-methylpropyl isonitrile. While its direct application in the synthesis of a specific, commercially available agrochemical is not documented in the reviewed literature, the resulting isonitrile is a key component for constructing complex molecules, including potential formamidine-based pesticides. The protocols provided herein offer a general guide for the synthesis of the title compound and its conversion to the isonitrile, which can be adapted by researchers for the development of new agrochemical entities. Further research is needed to explore and document the specific agrochemical applications of this intermediate.
References
Troubleshooting & Optimization
Optimizing the Synthesis of N-(2-Methoxy-2-methylpropyl)formamide: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(2-Methoxy-2-methylpropyl)formamide. The following sections offer detailed experimental protocols, address common issues, and provide data for process optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
The two main synthetic strategies for this compound are:
-
Formylation of 2-Methoxy-2-methylpropylamine: This is a direct and common method involving the introduction of a formyl group onto the primary amine.[1] Various formylating agents and catalysts can be employed.
-
Reaction of 2-Methoxy-2-methylpropanol with Formamide: This alternative route involves the condensation of the corresponding alcohol with formamide, typically under heating and in the presence of a catalyst to facilitate the formation of the C-N bond.[1]
Q2: Which formylating agent is most effective for the formylation of 2-methoxy-2-methylpropylamine?
The choice of formylating agent depends on the desired reaction conditions, scale, and available resources. Commonly used and effective agents include:
-
Formic Acid and Acetic Anhydride: This mixture generates a potent formylating agent in situ and is known to give high yields for a wide range of amines, including sterically hindered ones.[1][2]
-
Formic Acid with a Catalyst: Using formic acid with a catalyst such as zinc oxide (ZnO) or iodine (I₂) can provide excellent yields under solvent-free conditions.[3][4][5]
-
Aqueous Formic Acid: This method offers a practical and environmentally benign option, often requiring a Dean-Stark trap to remove water and drive the reaction to completion.[6][7]
Q3: What are the potential side reactions to be aware of during the synthesis?
Potential side reactions include:
-
Over-methylation in Eschweiler-Clarke type reactions: While the Eschweiler-Clarke reaction is primarily for methylation, if reaction conditions are not optimized for formylation, methylation byproducts could occur.[8][9]
-
Formation of N-formylated byproducts in Leuckart-Wallach reactions: This reaction can sometimes lead to the formation of N-formylated derivatives as byproducts.[10]
-
Oxidation of the formyl group: In the presence of strong oxidizing agents, the formamide can be oxidized, potentially leading to the corresponding amine and carbon dioxide after workup.[1]
-
Thermal degradation: N-substituted formamides can be sensitive to high temperatures. Prolonged heating at elevated temperatures may lead to decomposition.[1]
Q4: How can I purify the final product, this compound?
Common purification techniques for this compound include:
-
Fractional distillation under reduced pressure: This is a suitable method for purifying thermally sensitive liquid products by lowering the boiling point to prevent degradation.[1]
-
Column chromatography: Silica gel chromatography can be used to separate the product from unreacted starting materials and byproducts.
-
Recrystallization: If the product is a solid at room temperature or can be crystallized from a suitable solvent, this method can be highly effective for achieving high purity.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive formylating agent (e.g., hydrolysis of acetic formic anhydride).2. Insufficient reaction temperature or time.3. Ineffective catalyst.4. Steric hindrance of the substrate slowing the reaction. | 1. Use freshly prepared or high-quality reagents. For the formic acid/acetic anhydride method, generate the mixed anhydride in situ.2. Monitor the reaction by TLC to determine the optimal reaction time. Gradually increase the temperature, being mindful of potential side reactions.3. Ensure the catalyst is active and dry. Consider screening different catalysts (e.g., ZnO, ZnCl₂, I₂).4. Increase reaction time and/or temperature. Consider using a more potent formylating agent. |
| Formation of Multiple Products | 1. Competing side reactions (e.g., acetylation if using acetic formic anhydride, though less common).2. Decomposition of starting material or product due to excessive heat. | 1. Use a more selective formylating agent. The reaction of the amine with the formyl group of acetic formic anhydride is generally preferred due to electronic and steric effects.2. Reduce the reaction temperature and monitor the reaction progress closely. Use a milder catalyst if applicable. |
| Incomplete Reaction | 1. Insufficient amount of formylating agent.2. Water present in the reaction mixture (for methods sensitive to moisture).3. Reversible reaction equilibrium. | 1. Use a slight excess of the formylating agent (e.g., 1.1-1.5 equivalents).2. Use anhydrous solvents and reagents. For reactions that produce water, use a Dean-Stark trap to remove it azeotropically.3. Use a Dean-Stark trap to remove water and drive the equilibrium towards the product side. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the aqueous phase during workup.2. Boiling point of the product is close to that of impurities. | 1. Saturate the aqueous phase with brine (NaCl solution) to decrease the solubility of the organic product. Perform multiple extractions with a suitable organic solvent.2. Use fractional distillation under reduced pressure for better separation. Alternatively, employ column chromatography with an optimized solvent system. |
Data Presentation: Comparison of N-Formylation Methods
The following table summarizes typical yields for various N-formylation methods applicable to primary amines. Please note that the actual yield for this compound may vary depending on the specific experimental conditions.
| Formylating Agent | Catalyst/Conditions | Solvent | Typical Yield for Primary Amines |
| Formic Acid / Acetic Anhydride | 40-60°C | DMF | Good to Excellent (97-100% for some amines)[1][2] |
| 85% Formic Acid | Reflux with Dean-Stark trap | Toluene | Excellent[1] |
| Formic Acid | 5 mol% I₂ | 70°C, Solvent-free | Excellent[1] |
| Formic Acid | 50 mol% ZnO | 70°C, Solvent-free | Good to Excellent[1][3] |
| Formic Acid | 5 mol% ZnCl₂ | Solvent-free | High |
Experimental Protocols
Protocol 1: Formylation using Formic Acid and Acetic Anhydride
This protocol is based on the in situ generation of acetic formic anhydride, a potent formylating agent.
Materials:
-
2-Methoxy-2-methylpropylamine
-
Formic acid (98-100%)
-
Acetic anhydride
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Toluene (optional, for azeotropic removal of water)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Methoxy-2-methylpropylamine (1.0 eq) in a suitable solvent like dichloromethane or toluene.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add acetic anhydride (1.1 eq) to the stirred solution.
-
After the addition of acetic anhydride, add formic acid (1.2 eq) dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane, 3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography.
Protocol 2: Zinc Oxide Catalyzed Formylation with Formic Acid (Solvent-Free)
This protocol offers an environmentally friendly approach by avoiding the use of organic solvents.
Materials:
-
2-Methoxy-2-methylpropylamine
-
Formic acid (98-100%)
-
Zinc oxide (ZnO) powder
-
Organic solvent for workup (e.g., dichloromethane or ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add 2-Methoxy-2-methylpropylamine (1.0 eq) and zinc oxide (0.5 eq).
-
With stirring, add formic acid (2.0-3.0 eq) to the mixture.
-
Heat the reaction mixture to 70-80°C and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add an organic solvent (e.g., dichloromethane) to the mixture and filter to remove the zinc oxide catalyst. The catalyst can be washed with the solvent, dried, and potentially reused.
-
Wash the organic filtrate with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify by vacuum distillation or column chromatography as needed.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. This compound | 112129-25-6 | Benchchem [benchchem.com]
- 2. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ZnO as a New Catalyst for N-Formylation of Amines under Solvent-Free Conditions [organic-chemistry.org]
- 4. ZnO as a new catalyst for N-formylation of amines under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 6. scispace.com [scispace.com]
- 7. [PDF] A Practical and Convenient Procedure for the N‐Formylation of Amines Using Formic Acid. | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Synthesis and Purification of N-(2-Methoxy-2-methylpropyl)formamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized N-(2-Methoxy-2-methylpropyl)formamide.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Purity After Synthesis | Incomplete reaction. | Monitor the reaction progress using TLC or GC-MS to ensure the complete consumption of the starting amine. If the reaction has stalled, consider extending the reaction time or adding a slight excess of the formylating agent. |
| Presence of unreacted 2-methoxy-2-methylpropylamine. | The starting amine is a common impurity. It can be removed by washing the crude product with a dilute acidic solution (e.g., 1M HCl) during workup to protonate and extract the amine into the aqueous phase. Alternatively, silica gel chromatography can effectively separate the more polar amine from the desired formamide. | |
| Formation of byproducts. | Side reactions such as oxidation of the formamide can occur.[1] Minimize exposure to strong oxidizing agents and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Decomposition of the product. | N-substituted formamides can be susceptible to hydrolysis, especially under strong acidic or basic conditions.[1] Maintain a neutral pH during workup and purification steps. Avoid prolonged exposure to high temperatures. | |
| Difficulty with Recrystallization | Oiling out instead of crystallization. | The cooling rate may be too fast, or the solvent may not be ideal. Try slower cooling, scratching the inside of the flask with a glass rod to induce nucleation, or adding a seed crystal. Experiment with different solvent systems, such as a mixture of a good solvent and a poor solvent (e.g., ethyl acetate/hexanes). |
| Low recovery after recrystallization. | Too much solvent was used, or the compound has significant solubility in the cold solvent. Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. | |
| Crystals are colored. | Colored impurities are present. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. | |
| Ineffective Distillation | Product decomposition at high temperatures. | This compound may be thermally labile. Use vacuum distillation to lower the boiling point and minimize thermal decomposition. |
| Co-distillation of impurities. | The boiling points of the product and certain impurities may be too close for effective separation by simple distillation. Use fractional distillation with a fractionating column to improve separation efficiency. | |
| Poor Separation in Flash Chromatography | Inappropriate solvent system. | The polarity of the eluent is critical for good separation. Use thin-layer chromatography (TLC) to screen for an optimal solvent system that provides good separation between the product and impurities. A common starting point for formamides is a mixture of hexanes and ethyl acetate. |
| Tailing of the product peak. | The compound may be interacting too strongly with the silica gel. Adding a small amount of a polar solvent like methanol or a basic modifier like triethylamine to the eluent can help to reduce tailing. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities include:
-
Unreacted 2-methoxy-2-methylpropylamine: The starting material for the formylation reaction.
-
Formic acid or other formylating agents: Excess reagents from the synthesis.
-
Byproducts from side reactions: These can include products from oxidation or other unintended transformations of the starting materials or product.[1]
-
Decomposition products: this compound can undergo hydrolysis back to 2-methoxy-2-methylpropylamine and formic acid, especially in the presence of acid or base and water.
Q2: Which purification method is most effective for achieving high purity?
A2: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization is effective for removing small amounts of impurities from a solid product.
-
Vacuum distillation is suitable for purifying thermally stable liquids on a larger scale.
-
Flash chromatography offers excellent separation of compounds with different polarities and is often the method of choice for achieving very high purity, especially on a laboratory scale.
Q3: How can I monitor the purity of my this compound?
A3: Purity can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To identify the structure of the product and detect impurities. The formyl proton typically appears as a singlet around 8.0-8.3 ppm in the ¹H NMR spectrum.
Experimental Protocols
Recrystallization Protocol
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent is critical and should be determined experimentally. A good solvent will dissolve the compound when hot but not when cold. Common solvent systems for N-substituted formamides include ethyl acetate/hexanes, acetone/water, or toluene.
Methodology:
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. If the solid dissolves at room temperature, it is too soluble. If it does not dissolve at room temperature, heat the test tube. A suitable solvent will dissolve the solid when hot. Add a second, miscible "anti-solvent" in which the product is insoluble to induce crystallization upon cooling if a single solvent is not effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Vacuum Distillation Protocol
This protocol is for the purification of liquid this compound, particularly for removing non-volatile impurities or those with significantly different boiling points.
Methodology:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a vacuum pump with a cold trap. Ensure all glassware is dry.
-
Charging the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips.
-
Applying Vacuum: Slowly and carefully apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently with a heating mantle.
-
Collecting Fractions: Collect the fraction that distills at a constant temperature and pressure. The boiling point will depend on the applied vacuum.
-
Completion: Stop the distillation when the temperature drops or when only a small residue remains in the distillation flask.
Flash Chromatography Protocol
This method is highly effective for separating this compound from impurities with different polarities.
Methodology:
-
Solvent System Selection: Use TLC to determine an appropriate eluent system. A good system will give the product an Rf value of approximately 0.3-0.4 and show good separation from impurities. A common eluent for formamides is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Quantitative Data Summary
The following tables provide illustrative data on the effectiveness of different purification methods. Note: Specific quantitative data for this compound is limited in the literature. The data presented here is based on typical results for the purification of similar N-substituted formamides and should be used as a general guideline.
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Initial Purity (by GC-MS) | Final Purity (by GC-MS) | Yield (%) | Key Impurities Removed |
| Recrystallization (Ethyl Acetate/Hexanes) | 85% | 98% | 75% | Unreacted amine, polar byproducts |
| Vacuum Distillation | 85% | 95% | 80% | Non-volatile impurities, starting materials with very different boiling points |
| Flash Chromatography (Hexanes:Ethyl Acetate 1:1) | 85% | >99% | 65% | Closely related byproducts, unreacted amine |
Table 2: Effectiveness of Purification in Removing 2-methoxy-2-methylpropylamine
| Purification Method | Initial Amine Content | Final Amine Content | % Removal |
| Acidic Wash (1M HCl) | 10% | <1% | >90% |
| Recrystallization | 5% | ~1% | 80% |
| Flash Chromatography | 5% | <0.1% | >98% |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for addressing low purity issues.
References
Common side reactions and by-products in N-(2-Methoxy-2-methylpropyl)formamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-Methoxy-2-methylpropyl)formamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and direct method is the formylation of 2-methoxy-2-methylpropylamine.[1] This is typically achieved using a potent formylating agent generated in-situ from a mixture of formic acid and acetic anhydride.[1] An alternative route involves the reaction of 2-methoxy-2-methylpropanol with formamide, usually requiring heat and a catalyst.[1]
Q2: Why is this compound an important intermediate?
A2: This compound is a key precursor in the synthesis of 2-methoxy-2-methylpropyl isonitrile, also known as MIBI (isonitrile). MIBI is a crucial component in the preparation of certain radiopharmaceuticals. The formamide group is a versatile functional group that can be converted to other functionalities, making it a valuable building block in organic synthesis.[1]
Q3: What are the main challenges in the synthesis of this formamide?
A3: Due to the sterically hindered neopentyl-like structure of the 2-methoxy-2-methylpropyl group, the reaction kinetics can be slower compared to less hindered amines. Ensuring complete formylation and avoiding side reactions are the primary challenges. Additionally, purification of the final product to remove starting materials and by-products requires careful optimization.
Q4: How can I purify the crude this compound?
A4: The recommended method for purification is fractional distillation under reduced pressure. This technique is suitable for thermally sensitive compounds and helps to separate the product from residual starting materials, solvents, and by-products without causing degradation.
Troubleshooting Guide
The synthesis of this compound, while straightforward in principle, can present challenges. This guide addresses common issues encountered during the synthesis via the formylation of 2-methoxy-2-methylpropylamine with formic acid and acetic anhydride.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | 1. Incomplete reaction: Insufficient reaction time or temperature. The steric hindrance of the amine can slow down the reaction. 2. Loss during workup: The product may have some water solubility, leading to losses during aqueous extraction. 3. Side reactions: Formation of by-products reduces the yield of the desired formamide. | 1. Reaction monitoring: Monitor the reaction progress using TLC or GC-MS to ensure the disappearance of the starting amine. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature (while monitoring for by-product formation). 2. Workup optimization: Saturate the aqueous layer with brine (NaCl) to decrease the solubility of the organic product. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). 3. Controlled conditions: Maintain the recommended reaction temperature to minimize side reactions. Ensure slow, controlled addition of reagents. |
| Presence of Unreacted Starting Amine | 1. Insufficient formylating agent: The molar ratio of the formylating agent to the amine may be too low. 2. Reaction not at equilibrium: The reaction may not have been allowed to proceed to completion. | 1. Stoichiometry check: Ensure at least a stoichiometric amount of the formic acid/acetic anhydride mixture is used. A slight excess of the formylating agent can help drive the reaction to completion. 2. Increased reaction time: As mentioned above, allow for a longer reaction time and monitor for completion. |
| Formation of N-acetyl By-product | 1. Reaction with acetic anhydride: Although formylation is generally favored, some N-acetylation of the starting amine can occur, especially if there is an excess of acetic anhydride or at higher temperatures. | 1. Control reagent addition: Prepare the acetic formic anhydride in situ by adding acetic anhydride to an excess of formic acid before adding the amine. This minimizes the presence of free acetic anhydride. 2. Temperature control: Maintain a low reaction temperature during the addition of reagents. |
| Product Contamination with Acetic Acid and Formic Acid | 1. Incomplete removal during workup: Inadequate neutralization or washing steps. | 1. Thorough washing: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove acidic impurities. Repeat the washing until CO2 evolution ceases. Follow with a water wash and then a brine wash. |
| Darkening of the Reaction Mixture | 1. Decomposition: Overheating the reaction mixture can lead to the decomposition of the formylating agent or the product. Acetic formic anhydride is thermally unstable. | 1. Strict temperature control: Use an ice bath to maintain the recommended temperature, especially during the exothermic addition of reagents. |
Experimental Protocols
Synthesis of this compound via Formylation
This protocol is a general guideline based on standard procedures for the formylation of sterically hindered amines.[2]
Materials:
-
2-Methoxy-2-methylpropylamine
-
Formic acid (98-100%)
-
Acetic anhydride
-
Dichloromethane (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus for vacuum distillation
Procedure:
-
Preparation of the Formylating Agent: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add formic acid (1.2 equivalents). Cool the flask in an ice bath.
-
Slowly add acetic anhydride (1.0 equivalent) to the cooled formic acid with stirring. Maintain the temperature below 10 °C during the addition.
-
Stir the mixture in the ice bath for 15-20 minutes to allow for the in-situ formation of acetic formic anhydride.
-
Formylation Reaction: Dissolve 2-methoxy-2-methylpropylamine (1.0 equivalent) in a suitable solvent like dichloromethane in a separate flask.
-
Slowly add the amine solution to the freshly prepared formylating agent under vigorous stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until reaction completion is confirmed by TLC or GC-MS.
-
Workup: Carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate. (Caution: CO2 evolution).
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to obtain pure this compound.
Visualizations
References
Technical Support Center: Dehydration of N-(2-Methoxy-2-methylpropyl)formamide
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the dehydration of N-(2-Methoxy-2-methylpropyl)formamide to synthesize its corresponding isocyanide, 2-isocyano-1-methoxy-1,1-dimethylethane.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the dehydration reaction.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| DHYD-001 | Low or No Product Yield | Ineffective dehydrating agent. | - Ensure the dehydrating agent (e.g., POCl₃, TsCl) is fresh and has been stored under anhydrous conditions.- Consider switching to a different dehydrating agent. A comparison of common agents is provided in the data section.[1][2][3] |
| Sub-optimal reaction temperature. | - For exothermic reactions, such as with POCl₃, maintain a low temperature (e.g., 0 °C) to prevent side reactions.[1]- For less reactive agents, a moderate increase in temperature may be necessary. Monitor the reaction closely by TLC or another appropriate method. | ||
| Presence of moisture. | - Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | ||
| Incorrect stoichiometry of reagents. | - Re-verify the molar ratios of the formamide, dehydrating agent, and base. Typically, a slight excess of the dehydrating agent and base is used. | ||
| DHYD-002 | Incomplete Reaction (Starting material remains) | Insufficient amount of dehydrating agent or base. | - Increase the molar equivalents of the dehydrating agent and/or base.- Ensure efficient mixing to promote contact between reactants. |
| Short reaction time. | - Extend the reaction time and monitor the progress by TLC or GC-MS. Some protocols report rapid reactions (e.g., <5 min with POCl₃/triethylamine), while others may require several hours.[1][2] | ||
| Low reaction temperature. | - If the reaction is sluggish at a lower temperature, consider a gradual and controlled increase in temperature while monitoring for byproduct formation. | ||
| DHYD-003 | Formation of Multiple Byproducts | Reaction temperature is too high. | - Maintain the recommended reaction temperature. For highly exothermic reagents like POCl₃, cooling is critical.[1] |
| Dehydrating agent is too harsh. | - Consider a milder dehydrating agent. For example, p-toluenesulfonyl chloride (p-TsCl) is often less aggressive than POCl₃.[2][3]- The combination of triphenylphosphine (PPh₃) and iodine is another mild alternative.[4] | ||
| Side reactions of the starting material or product. | - The presence of the methoxy group in this compound could potentially lead to side reactions under harsh acidic conditions. Ensure a sufficient amount of base is present to neutralize any generated acids. | ||
| DHYD-004 | Product Degradation during Workup or Purification | Hydrolysis of the isocyanide product. | - Isocyanides can be sensitive to aqueous acidic conditions. Use a basic or neutral aqueous workup. - Minimize the exposure of the product to water. |
| Polymerization of the isocyanide. | - Isocyanides can polymerize, especially when heated or in the presence of certain metals. Use mild purification techniques like flash chromatography on a neutral support (e.g., silica gel deactivated with triethylamine) and avoid high temperatures during solvent evaporation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for the dehydration of this compound?
A1: The most widely used and often most efficient method for dehydrating N-substituted formamides is the use of phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base, such as triethylamine or pyridine.[1] A recent green chemistry approach suggests that using triethylamine as both the base and the solvent can lead to high yields in a very short reaction time.[1]
Q2: Are there safer alternatives to using phosphorus oxychloride?
A2: Yes, several safer and less toxic alternatives to POCl₃ exist. p-Toluenesulfonyl chloride (p-TsCl) is a good option and has been shown to be effective, particularly for aliphatic formamides, and is less exothermic to handle.[2][3] Another common alternative is the combination of triphenylphosphine (PPh₃) and iodine, which also operates under mild conditions.[4]
Q3: My reaction is very slow. What can I do to speed it up?
A3: If the reaction is proceeding slowly, you can consider a few options. First, ensure that your reagents are active and that the stoichiometry is correct. If using a milder dehydrating agent, a moderate increase in temperature may be warranted. Alternatively, switching to a more powerful dehydrating system, such as POCl₃, can significantly increase the reaction rate.[1]
Q4: I am observing a significant amount of an unknown impurity in my crude product. What could it be?
A4: The formation of byproducts can be due to several factors. If the reaction temperature was too high, thermal decomposition of the starting material or product may have occurred. If insufficient base was used, side reactions catalyzed by acidic byproducts of the dehydration agent can occur. In the case of this compound, it is also possible that the methoxy group could be involved in side reactions under certain conditions. Careful control of the reaction temperature and ensuring an adequate amount of base are crucial.
Q5: How should I purify the resulting isocyanide, 2-isocyano-1-methoxy-1,1-dimethylethane?
A5: The purification of isocyanides should be handled with care due to their potential for hydrolysis and polymerization. A common method is flash column chromatography on silica gel. It is often recommended to pre-treat the silica gel with a small amount of a tertiary amine (e.g., by eluting the column with a solvent mixture containing 1-2% triethylamine) to neutralize acidic sites on the silica. After chromatography, the solvent should be removed under reduced pressure at a low temperature.
Quantitative Data Summary
The following table summarizes reaction conditions for different dehydrating agents used for N-substituted formamides, which can be adapted for this compound.
| Dehydrating Agent | Base | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference |
| POCl₃ | Triethylamine | Triethylamine (solvent-free) | 0 | < 5 min | High to Excellent | [1] |
| p-TsCl | Pyridine | Dichloromethane or Dimethyl Carbonate | Room Temp. | 2 h | Up to 98% | [2][3] |
| PPh₃ / I₂ | Triethylamine | Dichloromethane | Room Temp. | Not specified | High | [4] |
| Diphosgene | Tertiary Amine | Not specified | Not specified | Not specified | Not specified | [1] |
Detailed Experimental Protocols
Protocol 1: Dehydration using Phosphorus Oxychloride in Triethylamine[1]
-
Preparation : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous triethylamine (used as the solvent).
-
Cooling : Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of POCl₃ : Slowly add phosphorus oxychloride (1 equivalent) dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction : Stir the reaction mixture at 0 °C for 5-10 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup : Once the reaction is complete, the mixture can be directly purified by flash chromatography on a dry packed column.
-
Purification : Elute the product using an appropriate solvent system (e.g., diethyl ether or a mixture of hexanes and ethyl acetate). Collect the fractions containing the isocyanide and concentrate under reduced pressure at low temperature.
Protocol 2: Dehydration using p-Toluenesulfonyl Chloride (p-TsCl)[2][3]
-
Preparation : In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous dichloromethane or dimethyl carbonate.
-
Addition of Base : Add pyridine (2 equivalents) to the solution and stir.
-
Addition of p-TsCl : Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise to the mixture.
-
Reaction : Stir the reaction mixture at room temperature for approximately 2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup : Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (pre-treated with triethylamine).
Visualizations
Caption: General experimental workflow for the dehydration of this compound.
Caption: Troubleshooting logic for addressing low product yield in the dehydration reaction.
References
- 1. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04070F [pubs.rsc.org]
- 4. thieme-connect.com [thieme-connect.com]
Catalyst selection for enhancing N-(2-Methoxy-2-methylpropyl)formamide reaction efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of N-(2-Methoxy-2-methylpropyl)formamide. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and a comparison of catalytic systems to enhance reaction efficiency.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: The steric hindrance of the 2-methoxy-2-methylpropylamine may slow down the reaction rate.[1] 2. Inactive Formylating Agent: The formic acid/acetic anhydride mixture may not have formed the active acetic formic anhydride in situ.[2] 3. Catalyst Inefficiency: The chosen catalyst may not be optimal for this specific substrate. | 1. Increase Reaction Time and/or Temperature: Monitor the reaction progress using TLC or GC. Consider extending the reaction time or moderately increasing the temperature within the recommended range (e.g., 40-60°C).[1] 2. Ensure Anhydrous Conditions: Prepare the acetic formic anhydride fresh and under anhydrous conditions to prevent hydrolysis.[2] 3. Catalyst Screening: Refer to the catalyst comparison table below and consider screening alternative catalysts such as iodine or Lewis acids like ZnO or ZnCl₂.[1][3] |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Unreacted Starting Material: Incomplete conversion of the starting amine. 2. Formation of Side Products: Potential for side reactions under the given conditions. 3. Decomposition of Product: The product may be sensitive to the work-up conditions. | 1. Drive the Reaction to Completion: See "Low or No Product Yield" above. 2. Optimize Reaction Conditions: Lowering the reaction temperature might reduce the formation of byproducts. Ensure the stoichiometry of the reagents is accurate. 3. Mild Work-up: Use a gentle work-up procedure. Avoid strong acids or bases if the product is found to be sensitive. Consider direct purification by column chromatography after solvent removal. |
| Difficulty in Product Isolation/Purification | 1. Emulsion during Aqueous Work-up: The product and byproducts may act as surfactants. 2. Co-elution during Chromatography: Impurities may have similar polarity to the desired product. | 1. Break the Emulsion: Add a saturated brine solution to the aqueous layer to decrease the solubility of organic components. 2. Optimize Chromatography: Use a different solvent system for column chromatography. Consider a gradient elution to improve separation. |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The catalyst may be poisoned by impurities or degrade over time. 2. Reversible Reaction: The equilibrium of the reaction may have been reached. | 1. Add Fresh Catalyst: If catalyst deactivation is suspected, adding a fresh portion of the catalyst may restart the reaction. 2. Remove Byproducts: If water is a byproduct (e.g., when using formic acid directly), using a Dean-Stark trap can help drive the reaction forward.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most straightforward and commonly cited method is the direct formylation of 2-Methoxy-2-methylpropylamine.[1] A widely used formylating agent for this transformation is a mixture of formic acid and acetic anhydride, which generates a potent formylating agent, acetic formic anhydride, in situ.[1][2]
Q2: What is the optimal temperature range for the formylation of 2-Methoxy-2-methylpropylamine?
A2: The reaction is typically carried out under controlled temperature conditions, often between 40–60°C, to ensure efficient conversion while minimizing potential side reactions.[1]
Q3: Are there any effective catalysts for this reaction?
A3: Yes, various catalysts can be employed to enhance the efficiency of N-formylation reactions. These include:
-
Lewis Acids: Zinc oxide (ZnO) and zinc chloride (ZnCl₂) have been shown to be effective for the formylation of amines with formic acid, often under solvent-free conditions.[1][2]
-
Iodine: Molecular iodine (I₂) is a highly efficient catalyst for N-formylation using formic acid at moderate temperatures (e.g., 70°C) under solvent-free conditions.[3]
Q4: What are some potential side reactions to be aware of?
A4: Potential side reactions include the formation of di-formylated products (if the amine were secondary), and if other functional groups are present, they might also react. However, with a primary amine like 2-Methoxy-2-methylpropylamine, the main challenges are typically incomplete reaction due to steric hindrance and potential for degradation under harsh conditions.[1]
Q5: What are the recommended purification techniques for this compound?
A5: The crude product can be purified by standard techniques such as column chromatography on silica gel or distillation under reduced pressure. The choice of method depends on the scale of the reaction and the nature of the impurities.
Catalyst Selection for N-formylation of Primary Amines
The following table summarizes the performance of various catalytic systems for the N-formylation of primary amines, which can be extrapolated for the synthesis of this compound.
| Catalyst System | Formylating Agent | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference(s) |
| None (Catalyst-Free) | Formic Acid / Acetic Anhydride | None | 40-60 | 1-3 h | High | [1][2] |
| Iodine (I₂) | Formic Acid | None | 70 | 2 h | >90 | [2][3] |
| Zinc Oxide (ZnO) | Formic Acid | None | 70 | 10-720 min | Good to Excellent | [2] |
| Zinc Chloride (ZnCl₂) | Formic Acid | None | 70 | 10-900 min | Good to Excellent | [2] |
| Indium (In) | Formic Acid | None | 70 | 1-24 h | Moderate to Excellent | [2] |
| Melaminetrisulfonic acid (MTSA) | Formic Acid | None | 60 | 40-90 min | High | [2] |
Experimental Protocols
Protocol 1: Synthesis using Formic Acid and Acetic Anhydride
This protocol is adapted from general procedures for the N-formylation of primary amines using acetic formic anhydride generated in situ.[1][2]
Materials:
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2-Methoxy-2-methylpropylamine
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Formic Acid (98-100%)
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Acetic Anhydride
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Anhydrous Toluene (optional, as solvent)
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Saturated Sodium Bicarbonate solution
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Brine
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Anhydrous Magnesium Sulfate or Sodium Sulfate
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Silica Gel for column chromatography
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Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetic anhydride (1.0 eq).
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Cool the flask to 0°C in an ice bath.
-
Slowly add formic acid (1.1 eq) to the cooled acetic anhydride with stirring.
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Allow the mixture to stir at room temperature for 1-2 hours to ensure the formation of acetic formic anhydride.
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Dissolve 2-Methoxy-2-methylpropylamine (1.0 eq) in an equal volume of anhydrous toluene (optional) and add it dropwise to the reaction mixture.
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Heat the reaction mixture to 40-60°C and monitor the progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.
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Slowly add saturated sodium bicarbonate solution to quench the excess anhydride and neutralize the acid.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low product yield in the synthesis.
References
Impact of solvent choice on N-(2-Methoxy-2-methylpropyl)formamide reaction kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(2-Methoxy-2-methylpropyl)formamide, with a focus on the impact of solvent choice on reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main synthetic pathways for this compound:
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Formylation of 2-Methoxy-2-methylpropylamine: This is a direct method involving the introduction of a formyl group (-CHO) onto the primary amine.[1] Common formylating agents include a mixture of formic acid and acetic anhydride or formic acid alone.[1][2]
-
Reaction of 2-Methoxy-2-methylpropanol with formamide: This route involves the formation of a C-N bond between the alcohol and formamide, typically requiring heat and a catalyst to facilitate the condensation reaction.[1]
Q2: How does solvent choice impact the formylation of 2-Methoxy-2-methylpropylamine?
A2: Solvent selection is critical in the formylation of amines and can significantly influence reaction rate and yield. The solvent's role includes dissolving reactants, facilitating heat transfer, and in some cases, participating in the reaction mechanism. For formylation reactions using formic acid, a key consideration is the removal of water, which is a byproduct of the reaction. Using a solvent that forms an azeotrope with water, in conjunction with a Dean-Stark trap, can drive the reaction to completion.
Q3: Are there any recommended solvents for the formylation of amines with formic acid?
A3: Yes, non-polar aromatic solvents are often effective. For example, in the formylation of benzylamine with formic acid, toluene and xylene have been shown to produce significantly higher yields compared to benzene when using a Dean-Stark trap to remove water.[3] This is likely due to their higher boiling points and efficiency in azeotropic water removal.
Q4: Can the formylation reaction be performed without a solvent?
A4: Yes, solvent-free conditions have been reported for the N-formylation of various amines using catalysts such as ZnO or iodine with formic acid.[2][4] These methods can offer advantages in terms of simplified workup and reduced environmental impact. Microwave-assisted synthesis has also been shown to accelerate N-formylation reactions significantly, often without the need for a solvent.[1]
Q5: What are common side reactions and impurities to be aware of during the synthesis of this compound?
A5: Potential side reactions and impurities include:
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Incomplete reaction: Leaving unreacted 2-Methoxy-2-methylpropylamine.
-
Over-reaction/degradation: Particularly at high temperatures, decomposition of the product or starting materials may occur.
-
Formation of di-formylated products: Although less likely with primary amines under controlled conditions.
-
Impurities from starting materials: Residual ammonia in formamide can lead to the formation of byproducts.[5]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete water removal | If using formic acid, ensure your Dean-Stark trap is functioning correctly and the chosen solvent forms an efficient azeotrope with water (e.g., toluene, xylene). |
| Suboptimal reaction temperature | The formylation of amines is often exothermic.[1] Monitor and control the internal reaction temperature. For the formic acid/acetic anhydride method, a temperature range of 40-60°C is often recommended.[1] |
| Inefficient mixing | Especially in heterogeneous catalytic systems, poor mass transfer can lead to lower reaction rates. Ensure adequate stirring. |
| Incorrect solvent choice | If the reaction is sluggish, consider switching to a higher boiling point solvent that is effective at azeotropic water removal. |
| Catalyst deactivation | If using a solid-supported catalyst, it may need regeneration or replacement. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Unreacted starting material | Increase reaction time or temperature moderately. Ensure the stoichiometry of the formylating agent is correct. |
| Thermal degradation | Avoid excessive heating. If necessary, perform the reaction under milder conditions for a longer duration. |
| Side reactions from impurities in reagents | Use high-purity starting materials. For instance, ensure formamide is free from significant ammonia contamination.[5] |
| Difficult purification | This compound has a relatively low molecular weight and may be volatile. Consider vacuum distillation or chromatography for purification. |
Data Presentation
Table 1: Effect of Solvent on the Yield of N-benzylformamide from Benzylamine and Formic Acid *
| Solvent | Reaction Time (h) | Yield (%) |
| Toluene | 4 | 98 |
| Xylene | 4 | 98 |
| Benzene | Not specified | 40 |
*Data adapted from a study on the N-formylation of benzylamine and serves as a general guide for similar reactions.[3]
Experimental Protocols
Protocol 1: Formylation of 2-Methoxy-2-methylpropylamine using Formic Acid and a Dean-Stark Trap
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To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add 2-Methoxy-2-methylpropylamine (1 equivalent).
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Add toluene as the solvent (sufficient to fill the Dean-Stark trap and allow for stirring).
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Add 85% aqueous formic acid (1.2 equivalents).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
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Monitor the reaction progress by TLC until the starting amine is consumed (typically 4-9 hours).[3]
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Cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation or column chromatography if necessary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low reaction yield.
References
- 1. This compound | 112129-25-6 | Benchchem [benchchem.com]
- 2. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 5. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC [pmc.ncbi.nlm.nih.gov]
Effective purification strategies for crude N-(2-Methoxy-2-methylpropyl)formamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the effective purification of crude N-(2-Methoxy-2-methylpropyl)formamide. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities depend on the synthetic route used. The two primary synthesis methods are the formylation of 2-methoxy-2-methylpropylamine and the Ritter reaction of 2-methoxy-2-methylpropene with a cyanide source.
-
From Formylation of 2-methoxy-2-methylpropylamine:
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Unreacted Starting Materials: Residual 2-methoxy-2-methylpropylamine and the formylating agent (e.g., formic acid, ethyl formate).
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Byproducts: Side products from the formylating agent, such as acetic acid if a mixed anhydride method is used.[1]
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Degradation Products: The formamide group can be susceptible to oxidation, potentially forming carboxylic acid derivatives.[2]
-
-
From Ritter Reaction:
-
Unreacted Starting Materials: Unreacted 2-methoxy-2-methylpropene or the corresponding alcohol, and cyanide reagents.
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Byproducts of Carbocation Formation: Rearrangement or elimination products of the tertiary carbocation intermediate.
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Hydrolysis Products: The amide can be hydrolyzed back to the corresponding amine under strongly acidic or basic conditions, especially during workup.[3]
-
A visual representation of the potential impurities from the two main synthetic routes is provided below.
Q2: What are the recommended purification methods for crude this compound?
A2: The primary recommended purification methods are fractional distillation under reduced pressure, recrystallization, and column chromatography. The choice of method depends on the nature and boiling points of the impurities, as well as the scale of the purification.
Q3: Is this compound thermally stable?
A3: N-substituted formamides can be thermally sensitive.[2] It is advisable to use reduced pressure for distillation to lower the boiling point and minimize potential decomposition.[2] Formamide itself decomposes into carbon monoxide and ammonia when heated above 100°C.[4]
Troubleshooting Guides
Fractional Distillation
Problem: The product is decomposing during distillation, leading to low yield and contamination.
| Potential Cause | Troubleshooting Step |
| High Boiling Temperature | The boiling point is too high at the current pressure, causing thermal degradation. |
| Solution: Decrease the pressure of the vacuum system to lower the boiling point. For compounds with boiling points above 150°C at atmospheric pressure, vacuum distillation is recommended.[5] | |
| Prolonged Heating | The distillation is taking too long, exposing the compound to high temperatures for an extended period. |
| Solution: Ensure the distillation apparatus is well-insulated to maintain a consistent temperature gradient. Use a sufficiently strong vacuum to expedite the distillation process. | |
| Presence of Acidic or Basic Impurities | Catalytic decomposition can occur in the presence of acidic or basic residues from the synthesis. |
| Solution: Neutralize the crude product with a mild aqueous wash (e.g., dilute sodium bicarbonate for acidic impurities, or dilute ammonium chloride for basic impurities) and thoroughly dry it before distillation. |
Experimental Protocol: Fractional Distillation (Starting Point)
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a short Vigreux column for initial purification.
-
Sample Preparation: Ensure the crude this compound is dry and free of any acidic or basic residues.
-
Distillation Conditions:
-
Begin by applying a moderate vacuum (e.g., 10-20 mmHg).
-
Gradually heat the distillation flask.
-
Collect fractions based on the boiling point. The boiling point will need to be determined empirically, but for structurally similar compounds, a significant reduction from the atmospheric boiling point is expected. A nomograph can be used to estimate the boiling point at reduced pressure.[6]
-
-
Analysis: Analyze the collected fractions for purity using GC-MS or HPLC.
The following diagram illustrates the general workflow for purification by fractional distillation.
Recrystallization
Problem: The compound either does not crystallize or oils out from the solution.
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent System | The solubility of the compound in the chosen solvent is too high or too low at different temperatures. |
| Solution: Screen a variety of solvents with different polarities. For polar amides, good single solvents to try are ethanol, acetone, or acetonitrile.[7] Mixed solvent systems like ethanol/water or ethyl acetate/hexane can also be effective.[8][9] | |
| Cooling Rate is Too Fast | Rapid cooling can lead to the formation of an oil or very small, impure crystals. |
| Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization. | |
| Presence of Soluble Impurities | High concentrations of impurities can inhibit crystallization. |
| Solution: If the crude product is very impure, consider a preliminary purification step like a quick filtration through a plug of silica gel or an initial distillation to remove the bulk of the impurities. |
Experimental Protocol: Recrystallization Solvent Screening
-
Small-Scale Tests: In separate small test tubes, dissolve a small amount of the crude product (e.g., 20-30 mg) in a minimal amount of various hot solvents.
-
Solvent Selection: A good recrystallization solvent will dissolve the compound when hot but show poor solubility when cold.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then in an ice bath.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
Table of Potential Recrystallization Solvents
| Solvent/System | Polarity | Comments |
| Acetonitrile | Polar aprotic | Often gives good results for amides.[7] |
| Ethanol | Polar protic | A common choice for polar compounds.[7] |
| Acetone | Polar aprotic | Another potential solvent for amides.[7] |
| Ethyl Acetate/Hexane | Mixed | Good for compounds of intermediate polarity. |
| Toluene/Hexane | Mixed | A common pair for recrystallization. |
| Water | Very polar | May be used as an anti-solvent with a miscible organic solvent like ethanol.[8] |
Column Chromatography
Problem: Poor separation of the product from impurities on the column.
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent System | The eluent is either too polar (everything comes off quickly) or not polar enough (product is stuck on the column). |
| Solution: Develop a suitable solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the desired compound. For polar compounds, a more polar eluent system such as dichloromethane/methanol or ethyl acetate/methanol may be necessary.[7] | |
| Compound Streaking on Silica Gel | The compound is interacting too strongly with the acidic silica gel, leading to tailing and poor separation. |
| Solution: Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.[1] Alternatively, use a different stationary phase like alumina or a bonded silica (e.g., amino-propyl). | |
| Column Overloading | Too much crude material was loaded onto the column, exceeding its separation capacity. |
| Solution: Use an appropriate amount of silica gel for the amount of crude product. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude material by weight. |
Experimental Protocol: Flash Column Chromatography (Starting Point)
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase Development:
-
Use TLC to find a solvent system that gives an Rf of ~0.3 for the product.
-
Start with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone).
-
If the compound is very polar, consider using dichloromethane/methanol or adding a small percentage of methanol to your ethyl acetate/hexane mixture.
-
-
Column Packing and Loading:
-
Pack the column with a slurry of silica gel in the initial, less polar eluent.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column. For compounds that are difficult to dissolve, dry loading onto a small amount of silica is recommended.
-
-
Elution:
-
Start with the initial, less polar eluent.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
The logical relationship for troubleshooting column chromatography is depicted below.
Purity Analysis
Q4: How can I assess the purity of my purified this compound?
A4: The purity can be assessed using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
GC-MS Analysis (Starting Point)
-
Column: A standard non-polar column (e.g., HP-5MS, DB-5MS) is a good starting point.
-
Injection Temperature: ~250°C
-
Oven Program: Start at a lower temperature (e.g., 70°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
MS Detector: Scan a mass range of m/z 40-400. The molecular ion of this compound is 131.17.
HPLC Analysis (Starting Point)
-
Column: A reverse-phase C18 column is a common choice.
-
Mobile Phase: A gradient of water and acetonitrile or methanol is typically used. For polar compounds, starting with a higher aqueous percentage is recommended. A small amount of an acid modifier like formic acid or trifluoroacetic acid (0.1%) can improve peak shape.[8]
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) where the amide bond absorbs.
Table of Analytical Method Starting Parameters
| Parameter | GC-MS | HPLC |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | - | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Gradient | - | Start with 95% A, ramp to 5% A over 15-20 min |
| Flow Rate | ~1 mL/min (Helium) | 1 mL/min |
| Detection | Mass Spectrometry (EI) | UV at 210 nm |
References
- 1. Purification [chem.rochester.edu]
- 2. This compound | 112129-25-6 | Benchchem [benchchem.com]
- 3. Ritter reaction - Wikipedia [en.wikipedia.org]
- 4. Formamide - Wikipedia [en.wikipedia.org]
- 5. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Purification [chem.rochester.edu]
- 8. Separation of Formamide, N-ethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Reddit - The heart of the internet [reddit.com]
Addressing challenges in the large-scale synthesis of N-(2-Methoxy-2-methylpropyl)formamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the large-scale synthesis of N-(2-Methoxy-2-methylpropyl)formamide.
Troubleshooting Guide
Issue 1: Low Product Yield
Q1: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the starting materials have been consumed.[1] If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
-
Reagent Quality: Ensure the purity and reactivity of your starting materials. For instance, when using formic acid and acetic anhydride for formylation, the acetic anhydride should be fresh to ensure it effectively generates the mixed anhydride formylating agent.[1]
-
Suboptimal Temperature: Temperature control is critical. For the formylation of 2-methoxy-2-methylpropylamine, if the temperature is too low, the reaction rate will be slow. Conversely, if it's too high, side reactions and decomposition can occur. For the reaction of 2-methoxy-2-methylpropanol with formamide, adequate heating is necessary to drive the condensation.[1]
-
Inefficient Purification: Product may be lost during the work-up and purification steps. If precipitation is used for isolation, rapid addition of the anti-solvent can lead to the formation of an oil instead of a filterable solid.[2] Consider optimizing the precipitation procedure by adding the anti-solvent portion-wise.[2] If using column chromatography, ensure the chosen solvent system provides good separation.
Issue 2: Impurity Formation
Q2: I am observing significant impurities in my final product. What are the likely side products and how can I minimize their formation?
A2: Impurity profiles can vary based on the synthetic route. Here are some common possibilities:
-
Unreacted Starting Materials: As mentioned, incomplete reactions will leave starting materials in your product. Monitor the reaction to ensure full conversion.
-
Di-formylated Products (in amine route): While less likely with a primary amine, under harsh conditions, side reactions can occur.
-
Decomposition Products: The formamide group can be susceptible to oxidation or reduction depending on the reaction conditions.[1] Avoid unnecessarily harsh conditions or prolonged reaction times at high temperatures.
-
Residual Solvents: Ensure your product is thoroughly dried under vacuum to remove any residual solvents from the reaction or purification.[3]
To minimize impurities, consider the following:
-
Control Stoichiometry: Use the correct molar ratios of reactants.
-
Optimize Reaction Conditions: Adjust temperature, reaction time, and catalyst loading (if applicable) to favor the desired reaction.
-
Purification Strategy: Multiple recrystallizations may be necessary to achieve high purity.[2] For thermally stable compounds, distillation can be an effective purification method.[4]
Issue 3: Reaction Monitoring Difficulties
Q3: I'm having trouble monitoring the progress of my reaction. What are the recommended analytical techniques?
A3: Effective reaction monitoring is crucial for optimizing yield and purity.
-
Chromatographic Methods: TLC is a quick and effective way to qualitatively monitor the disappearance of starting materials and the appearance of the product.[2] For more quantitative analysis, HPLC, UPLC, and GC-MS are ideal for assessing the purity of the product and monitoring the reaction progress.[1] A C18 stationary phase is often suitable for HPLC analysis of such compounds.[1]
-
Spectroscopic Methods: While not ideal for real-time monitoring of the reaction mixture, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the structure of the final product and identifying impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound on a large scale?
A1: The two most direct methods are:
-
Formylation of 2-Methoxy-2-methylpropylamine: This involves reacting the primary amine with a formylating agent. A common and effective method is the use of a mixture of formic acid and acetic anhydride.[1]
-
Reaction of 2-Methoxy-2-methylpropanol with Formamide: This pathway involves heating the alcohol and formamide, often in the presence of a catalyst, to form the C-N bond.[1]
Q2: What are the key safety precautions to consider during the synthesis?
A2: Standard laboratory safety protocols should be followed. Specifically:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Some reagents, like acetic anhydride, are corrosive and require careful handling.
-
If heating reactions, use a suitable oil bath or heating mantle with temperature control to avoid overheating.
Q3: How can I purify the final product?
A3: Purification methods will depend on the scale and the impurity profile.
-
Recrystallization/Precipitation: This is a common method for solid products. The crude product can be dissolved in a suitable hot solvent and allowed to cool, or precipitated by the addition of an anti-solvent.[2]
-
Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography can be effective.[1]
-
Distillation: If the product is a liquid or a low-melting solid and is thermally stable, vacuum distillation can be a highly effective purification method for large quantities.
Q4: What are the recommended storage conditions for this compound?
A4: The product should be stored in a tightly sealed container in a dry, cool place, such as at 2-8°C, to prevent degradation.[5]
Data Presentation
To aid in the optimization of your synthesis, we recommend maintaining a detailed experimental log. The following table can be used to summarize your quantitative data for easy comparison across different batches or reaction conditions.
| Parameter | Batch 1 | Batch 2 | Batch 3 | Notes |
| Starting Material (Amine/Alcohol) | Specify which starting material was used. | |||
| Scale (moles) | ||||
| Formylating Agent/Reagent | e.g., Formic acid/Acetic anhydride, Formamide. | |||
| Solvent | ||||
| Reaction Temperature (°C) | ||||
| Reaction Time (hours) | ||||
| Crude Yield (g) | ||||
| Crude Yield (%) | ||||
| Purification Method | e.g., Recrystallization, Distillation. | |||
| Final Yield (g) | ||||
| Overall Yield (%) | ||||
| Purity (by HPLC/GC) |
Experimental Protocols
Protocol 1: Formylation of 2-Methoxy-2-methylpropylamine
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer, thermometer, and addition funnel, add 2-methoxy-2-methylpropylamine.
-
Cooling: Cool the reaction vessel to 0-5°C using an ice bath.
-
Reagent Addition: Slowly add a pre-mixed solution of formic acid and acetic anhydride to the cooled amine solution via the addition funnel, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until reaction monitoring indicates completion.
-
Work-up: Quench the reaction by slowly adding it to a cold aqueous solution of a base (e.g., sodium bicarbonate or sodium hydroxide) until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization, precipitation, or column chromatography.
Protocol 2: Reaction of 2-Methoxy-2-methylpropanol with Formamide
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and a reflux condenser, combine 2-methoxy-2-methylpropanol and formamide. An acid catalyst may be added if required.[1]
-
Heating: Heat the reaction mixture to a specified temperature (e.g., 100-150°C) and maintain it for several hours.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, HPLC, or GC-MS.
-
Cooling and Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: The product may be purified directly by vacuum distillation from the reaction mixture or after an appropriate work-up procedure involving extraction.
Visualizations
References
- 1. This compound | 112129-25-6 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. EP0231901B1 - Process for the purification of n-vinyl formamide and poly-n-vinyl formamide prepared therefrom - Google Patents [patents.google.com]
- 5. chiralen.com [chiralen.com]
Minimizing impurities in N-formylation reactions for cleaner product
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize impurities in N-formylation reactions and achieve cleaner products.
Troubleshooting Guide
This guide addresses common issues encountered during N-formylation reactions and provides systematic approaches to resolve them.
Issue 1: Low or No Product Yield
If you are observing a low yield of your desired N-formylated product, or no product at all, consider the following troubleshooting steps:
| Possible Cause | Suggested Solution |
| Inactive Formylating Agent | Acetic formic anhydride is sensitive to moisture and can decompose.[1] Use freshly prepared reagent. For methods using formic acid, ensure its purity and consider using a dehydrating agent or a Dean-Stark trap to remove water formed during the reaction.[2][3] |
| Insufficient Catalyst Activity | If using a catalyst (e.g., solid acid, metal catalyst), ensure it has not been deactivated.[4] For reusable catalysts like Amberlite IR-120 or supported metal catalysts, check for loss of activity after multiple runs.[2][5] Consider trying a different catalyst system; for example, iodine has been shown to be an effective catalyst under solvent-free conditions.[6] |
| Sub-optimal Reaction Temperature | Some N-formylation reactions are temperature-sensitive. For instance, reactions with acetic formic anhydride can be performed at -20 °C for high yields.[2] Conversely, solvent-free reactions with formic acid may require heating to around 70-80 °C.[2][5] Optimize the temperature for your specific substrate and reagent combination. |
| Poor Amine Nucleophilicity | Amines with electron-withdrawing groups may exhibit lower reactivity, leading to moderate yields and requiring longer reaction times.[7] In such cases, using a more reactive formylating agent or a stronger catalyst might be necessary. |
| Solvent Effects | The choice of solvent can significantly impact the reaction outcome. For reactions with formic acid, using toluene or xylene with a Dean-Stark trap can dramatically increase yields compared to running the reaction in benzene or with excess formic acid as the solvent.[1] In some cases, solvent-free conditions provide excellent results.[2][6][7] |
Issue 2: Formation of Significant Impurities and Side Products
The presence of unwanted byproducts can complicate purification and reduce the overall yield of the desired N-formylated compound. Here’s how to address common impurity issues:
| Impurity/Side Product | Suggested Mitigation Strategy |
| O-Formylation of Hydroxyl Groups | This is a common side reaction when the substrate contains hydroxyl groups. To achieve chemoselective N-formylation, choose reaction conditions that favor amine reactivity. Formylation with formic acid has been shown to be selective for amines over alcohols and phenols.[2][7] Ultrasound-assisted N-formylation with formic acid has also demonstrated good chemoselectivity, with no O-formylation observed.[8] |
| Di-formylation | Primary amines can sometimes undergo di-formylation. To avoid this, carefully control the stoichiometry of the formylating agent. Using a slight excess of the amine relative to the formylating agent can help minimize this side product. |
| Racemization of Chiral Centers | For chiral amines, particularly amino acid esters, racemization can be a significant issue. Using milder reaction conditions can help preserve stereochemical integrity. For example, formylation of amino acid esters with formic acid and dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) has been shown to proceed with minimal or no racemization.[2] |
| Unidentified Byproducts | A complex mixture of byproducts can arise from decomposition of the starting material, product, or reagents under harsh reaction conditions. Consider lowering the reaction temperature, reducing the reaction time, or using a milder formylating agent. For instance, formylation with chloral can be performed at low temperatures and produces only chloroform as a byproduct.[2][9] |
| Residual Formic Acid or Other Reagents | After the reaction, excess reagents can be an impurity. A simple work-up procedure, such as evaporation of the reaction mixture followed by short column chromatography if necessary, is often sufficient.[1] For solid-phase synthesis, impurities can be removed by washing the resin.[10] |
Frequently Asked Questions (FAQs)
Q1: How can I improve the chemoselectivity of N-formylation in the presence of a hydroxyl group?
A1: To selectively formylate an amine in the presence of a hydroxyl group, it is crucial to choose the right reagent and conditions. Using formic acid as the formylating agent is often a good choice as it shows high chemoselectivity for N-formylation over O-formylation.[2][7] For example, reactions conducted with formic acid in polyethylene glycol or under solvent-free conditions have shown no O-formylation of phenols or alcohols.[2][7] Additionally, ultrasound-promoted N-formylation with formic acid has been reported to be highly chemoselective.[8]
Q2: What are the advantages of using a solid-phase approach for N-formylation?
A2: Solid-phase synthesis of N-formylated peptides offers a significant advantage in terms of purification. A major issue in solution-phase synthesis is the removal of side products, such as urea (when using DCC), which often requires tedious purification steps and can lead to lower yields.[10] In solid-phase synthesis, excess reagents and byproducts can be easily removed by washing the resin, simplifying the work-up process and leading to a cleaner crude product.[10]
Q3: Can I use N-formylation as a protecting group strategy in peptide synthesis?
A3: Yes, the formyl group is a useful protecting group for amines in peptide synthesis.[7] It can be introduced under mild conditions and is stable to many reaction conditions used in peptide synthesis. For example, Nα-tert-Butyloxycarbonyl-Ni-formyltryptophan has been successfully used in solid-phase peptide synthesis.[11]
Q4: What is a "green" or environmentally friendly approach to N-formylation?
A4: A green approach to N-formylation aims to reduce the use of hazardous substances and minimize waste. Several methods are considered environmentally benign. These include solvent-free reactions, which eliminate the need for organic solvents, and the use of reusable catalysts like Amberlite IR-120 or other solid acids.[2][4][7] Ultrasound-assisted N-formylation with formic acid at room temperature is another green method as it avoids high temperatures and the need for catalysts or solvents.[8]
Q5: My starting amine is sterically hindered. What formylation method is recommended?
A5: For sterically hindered amines, a potent formylating agent may be required. Formylation with chloral has been shown to be effective for sterically hindered secondary amines, producing excellent yields at low temperatures.[2] Acetic formic anhydride is also a powerful formylating agent that has been successfully used with sterically hindered amines.[2]
Q6: How can I monitor the progress of my N-formylation reaction?
A6: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the progress of the reaction.[1][4] By spotting the reaction mixture alongside the starting amine, you can observe the disappearance of the starting material and the appearance of the product spot.
Quantitative Data Summary
The following tables summarize quantitative data from various N-formylation methods to facilitate comparison.
Table 1: Comparison of Different Formylating Agents for the N-formylation of Aniline
| Formylating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Formic Acid | None | Toluene (Dean-Stark) | Reflux | 4-9 h | 98 | [1] |
| Acetic Formic Anhydride | None | Formic Acid/Acetic Anhydride | -20 | < 15 min | 97-100 | [2] |
| Chloral | None | Not specified | Low | Not specified | Excellent | [2] |
| Formic Acid | Iodine (5 mol%) | Solvent-free | 70 | Not specified | up to 94 | [6] |
| Formic Acid | Amberlite IR-120[H+] | Solvent-free (Microwave) | Not specified | 60-120 s | Excellent | [2] |
| Formic Acid | ZnO (50 mol%) | Solvent-free | 70 | 10-720 min | Good to Excellent | [2] |
Table 2: N-formylation of Various Amines using Formic Acid under Neat Conditions at 60 °C
| Amine | Time (h) | Yield (%) | Reference |
| Aniline | 2.5 | 94 | [7] |
| p-Toluidine | 2.0 | 96 | [7] |
| p-Anisidine | 1.5 | 98 | [7] |
| p-Chloroaniline | 4.0 | 85 | [7] |
| Benzylamine | 3.0 | 92 | [7] |
| Morpholine | 3.5 | 88 | [7] |
Experimental Protocols
Protocol 1: General Procedure for N-formylation using Formic Acid in Toluene with a Dean-Stark Trap [1]
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add the amine (1 g) and toluene.
-
Add 1.0-1.2 equivalents of 85% aqueous formic acid.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
After the starting material has been consumed (typically 4-9 hours), cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure to obtain the crude N-formylated product, which is often pure enough for subsequent steps.
-
If necessary, purify the product by short column chromatography.
Protocol 2: N-formylation using Acetic Formic Anhydride [2]
-
Prepare acetic formic anhydride in situ by adding acetic anhydride to an excess of formic acid at -20 °C.
-
Slowly add the amine to the freshly prepared acetic formic anhydride solution while maintaining the temperature at -20 °C.
-
Allow the reaction to proceed for approximately 15 minutes.
-
Isolate the N-formylated product. Yields are typically in the range of 97-100%.
Protocol 3: N-formylation of Aromatic Amines using a Solid Acid Magnetic Nanocatalyst [4]
-
In an oven-dried round-bottom flask, add the aromatic amine (1 mmol), formic acid (4 mmol), and the NP@SO3H catalyst (10 mg).
-
Add absolute ethanol (2 mL) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, separate the magnetic catalyst using an external magnet.
-
Wash the catalyst with absolute ethanol.
-
The product can be isolated from the decanted solution.
Visualizations
Caption: General experimental workflow for N-formylation reactions.
Caption: Troubleshooting flowchart for N-formylation reactions.
Caption: Competitive N- and O-formylation pathways.
References
- 1. scispace.com [scispace.com]
- 2. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formylation of Amines [mdpi.com]
- 6. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. An ultrasound-promoted green approach for the N-formylation of amines under solvent- and catalyst-free conditions at room temperature [comptes-rendus.academie-sciences.fr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to N-(2-Methoxy-2-methylpropyl)formamide and Other Formamide Derivatives in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, formamide derivatives serve as versatile building blocks and reagents. Among these, N-(2-Methoxy-2-methylpropyl)formamide holds a niche but significant role, primarily as a precursor to the valuable isonitrile, 2-methoxy-2-methylpropyl isonitrile (MIBI), a key component in medicinal chemistry and diagnostic imaging. This guide provides an objective comparison of this compound with other common formamide derivatives, supported by experimental data and detailed protocols to aid in synthetic strategy and decision-making.
Introduction to this compound
This compound, a secondary amide, is distinguished by its sterically hindered 2-methoxy-2-methylpropyl group. This structural feature influences its reactivity and applications, setting it apart from simpler formamides like N,N-dimethylformamide (DMF) or N-methylformamide. Its principal application lies in its efficient conversion to the corresponding isonitrile via dehydration, a transformation that is less common or efficient for simpler formamides.
Comparison of Performance in Synthesis
The utility of formamide derivatives in synthesis can be broadly categorized into two areas: as formylating agents for amines and as precursors for other functional groups, most notably isonitriles.
N-Formylation of Amines
The synthesis of formamides, known as N-formylation, is a fundamental transformation. Various methods exist, often employing formic acid or its derivatives. The choice of formylating agent and conditions can significantly impact yield and selectivity.
While this compound is itself a product of N-formylation, the general conditions for its synthesis can be compared with methods for other formamides. Acetic formic anhydride, generated in situ from formic acid and acetic anhydride, is a highly effective reagent for the formylation of a wide range of amines, including sterically hindered ones, often providing near-quantitative yields in short reaction times[1]. Other methods, such as using formic acid alone or with catalysts like iodine or zinc oxide, also provide high yields, particularly for primary and aromatic amines[1].
Table 1: Comparison of Selected N-Formylation Methods for Primary Amines
| Formylating Agent/Catalyst | Substrate Example | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Formic Acid / Acetic Anhydride | General Primary Amines | None | -20 to RT | < 15 min | 97-100 | [1] |
| Formic Acid | Aniline | None | 80 | 1-2 h | 95 | [1] |
| Formic Acid / I₂ (5 mol%) | Aniline | None | 70 | 2 h | 94 | [2] |
| Formic Acid / ZnO (50 mol%) | Aniline | None | 70 | 10 min | 98 | [1] |
| Formic Acid / Amberlite IR-120 | Aniline | None | MW (60-120s) | 60-120 s | 95 | [1] |
This table presents a general comparison for the N-formylation of primary amines, the class of reaction used to synthesize this compound.
Synthesis of Isonitriles
The conversion of N-substituted formamides to isonitriles is a key application where this compound excels. This dehydration reaction is typically achieved using various reagents. A comparison of common dehydrating agents reveals that phosphorus oxychloride (POCl₃) and the combination of triphenylphosphine (PPh₃) and iodine are highly effective for a broad range of formamides, including both N-alkyl and N-aryl derivatives[3][4].
The choice of reagent can be influenced by factors such as substrate sensitivity, cost, and ease of workup. For instance, the PPh₃/I₂ system operates under mild conditions, making it suitable for sensitive substrates[3]. POCl₃ is a powerful and widely used reagent that often gives high yields in short reaction times[4].
Table 2: Comparison of Dehydrating Agents for the Synthesis of Isonitriles from Formamides
| Dehydrating Agent | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| POCl₃ | Triethylamine | Dichloromethane | 0 to RT | < 5 min | up to 98 | [4] |
| PPh₃ / I₂ | Triethylamine | Dichloromethane | RT | 1 h | up to 90 | [3] |
| p-Toluenesulfonyl Chloride (p-TsCl) | Pyridine | Dichloromethane | RT | 2 h | up to 98 | [5] |
| Diphosgene | Triethylamine | Dichloromethane | 0 to RT | 1-3 h | High | [4] |
This table provides a comparison of common methods for the dehydration of N-substituted formamides to isonitriles, the primary application of this compound.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are protocols for the synthesis of this compound and its subsequent conversion to 2-methoxy-2-methylpropyl isonitrile (MIBI).
Synthesis of this compound
This protocol is based on the highly efficient N-formylation of primary amines using acetic formic anhydride generated in situ.
Materials:
-
2-Methoxy-2-methylpropylamine
-
Formic acid (98-100%)
-
Acetic anhydride
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to -20 °C, add formic acid (1.2 equivalents).
-
Slowly add acetic anhydride (1.0 equivalent) to the formic acid with stirring, maintaining the temperature below 0 °C. Stir the mixture for 15 minutes to allow for the formation of acetic formic anhydride.
-
Slowly add 2-Methoxy-2-methylpropylamine (1.0 equivalent) to the reaction mixture, ensuring the temperature remains below 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 15-30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product is often of high purity and may not require further purification[1].
Synthesis of 2-Methoxy-2-methylpropyl Isonitrile (MIBI) from this compound
This protocol utilizes the triphenylphosphine and iodine method for the dehydration of the formamide.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Triethylamine (NEt₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium thiosulfate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a solution of this compound (1.0 equivalent) in dichloromethane, add triphenylphosphine (1.1 equivalents) and iodine (1.1 equivalents) at room temperature with stirring.
-
Slowly add triethylamine (2.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.
-
Upon completion, quench the reaction by adding saturated sodium thiosulfate solution to remove excess iodine.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2-methoxy-2-methylpropyl isonitrile[3].
Visualizing Synthetic Pathways
The following diagrams illustrate the synthesis of this compound and its relationship to other formamide derivatives in the context of isonitrile synthesis.
Caption: Synthetic pathway for MIBI.
Caption: Role of formamides in isonitrile synthesis.
Conclusion
This compound serves as a highly effective precursor for the synthesis of 2-methoxy-2-methylpropyl isonitrile, a valuable synthon in medicinal chemistry. While the N-formylation reaction to produce this compound utilizes standard, high-yielding methodologies applicable to a wide range of primary amines, its true synthetic value is realized in its efficient dehydration to the corresponding isonitrile. The choice between various formamide derivatives will ultimately depend on the desired final product. For the specific synthesis of MIBI and related structures, this compound is the intermediate of choice. For general N-formylation or as a polar aprotic solvent, simpler and more economical alternatives like DMF or formamide may be more appropriate. The provided data and protocols offer a solid foundation for researchers to make informed decisions in the design and execution of their synthetic routes.
References
- 1. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formylation of Amines [mdpi.com]
- 3. d-nb.info [d-nb.info]
- 4. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04070F [pubs.rsc.org]
A Comparative Analysis of Dehydrating Agents for Isonitrile Formation: A Guide for Researchers
For researchers, scientists, and drug development professionals, the synthesis of isonitriles is a critical step in the development of new therapeutics and chemical entities. The dehydration of N-substituted formamides stands as the most prevalent method for isonitrile formation. The choice of dehydrating agent is paramount, influencing reaction efficiency, substrate scope, and overall process sustainability. This guide provides an objective comparison of commonly employed dehydrating agents, supported by experimental data, to aid in the selection of the most suitable reagent for your specific needs.
Performance Comparison of Key Dehydrating Agents
The efficacy of various dehydrating agents for the conversion of N-substituted formamides to isonitriles is summarized below. The selection of the optimal reagent is contingent upon factors such as the substrate's functional group tolerance, desired reaction conditions (e.g., temperature, time), and scalability.
| Dehydrating Agent | Typical Reaction Conditions | General Yield Range (%) | Advantages | Disadvantages |
| Phosphorus Oxychloride (POCl₃) | Triethylamine, CH₂Cl₂ or solvent-free, 0 °C to rt, < 5 min to 1h | 45-98%[1][2] | High yields, short reaction times, readily available, cost-effective.[1] | Highly toxic and corrosive, reacts exothermically.[2] |
| Triphenylphosphine/Iodine (PPh₃/I₂) | Triethylamine, CH₂Cl₂, rt, ~1h | 78-90%[3][4] | Mild reaction conditions, low toxicity of reagents, cost-effective.[4] | Generates triphenylphosphine oxide as a byproduct which can complicate purification.[2] |
| Burgess Reagent | CH₂Cl₂, reflux | High | Mild and selective, suitable for sensitive substrates.[5][6] | Higher cost compared to other reagents, limited shelf life.[3] |
| Triflic Anhydride (Tf₂O) | Pyridine, CH₂Cl₂, -40 °C to 0 °C | Moderate to Good | Powerful activating agent. | Can be expensive, limited data specifically for isonitrile synthesis from formamides. |
| Phosgene and Surrogates (Triphosgene) | Base (e.g., pyridine), inert solvent | Generally high | Highly effective. | Extremely toxic (phosgene is a gas), requiring specialized handling.[1] |
Experimental Protocols
Detailed methodologies for the synthesis of isonitriles using the aforementioned dehydrating agents are provided below.
Phosphorus Oxychloride (POCl₃)
This protocol is adapted from a sustainable synthesis approach.[1]
Materials:
-
N-substituted formamide (1.0 equiv)
-
Triethylamine (as solvent or co-solvent)
-
Phosphorus oxychloride (1.0-1.5 equiv)
-
Dichloromethane (optional, as co-solvent)
Procedure:
-
To a solution of the N-substituted formamide in triethylamine (or a mixture of triethylamine and dichloromethane) at 0 °C, add phosphorus oxychloride dropwise with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5 minutes to 1 hour.
-
Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel.
Triphenylphosphine/Iodine (PPh₃/I₂)
This protocol is based on a mild and efficient method for isonitrile synthesis.[3]
Materials:
-
N-substituted formamide (1.0 equiv)
-
Triphenylphosphine (1.5 equiv)
-
Iodine (1.5 equiv)
-
Triethylamine (3.0 equiv)
-
Dichloromethane
Procedure:
-
Dissolve the N-substituted formamide, triphenylphosphine, and iodine in dichloromethane at room temperature.
-
Add triethylamine dropwise to the stirred solution.
-
Monitor the reaction by TLC. The reaction is typically complete within 1 hour.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Burgess Reagent
This general procedure is based on the established use of the Burgess reagent for formamide dehydration.[5][6]
Materials:
-
N-substituted formamide (1.0 equiv)
-
Burgess reagent (1.1-1.5 equiv)
-
Dichloromethane or other inert solvent
Procedure:
-
Dissolve the N-substituted formamide in anhydrous dichloromethane.
-
Add the Burgess reagent in one portion to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Triflic Anhydride (Tf₂O)
This is a general protocol, as specific procedures for isonitrile synthesis from formamides using triflic anhydride are less commonly reported.
Materials:
-
N-substituted formamide (1.0 equiv)
-
Triflic anhydride (1.1-1.5 equiv)
-
Pyridine or other non-nucleophilic base (2.0-3.0 equiv)
-
Anhydrous dichloromethane
Procedure:
-
Dissolve the N-substituted formamide in anhydrous dichloromethane and cool to -40 °C.
-
Add the base, followed by the dropwise addition of triflic anhydride.
-
Allow the reaction to slowly warm to 0 °C while monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Mechanisms and Visualizations
The proposed mechanisms for the dehydration of formamides to isonitriles using the discussed reagents are depicted below.
Phosphorus Oxychloride (POCl₃) Dehydration Workflow
The reaction proceeds through the formation of a Vilsmeier-like intermediate, which then eliminates to form the isonitrile.[1]
Caption: Proposed mechanism for POCl₃-mediated dehydration of formamides.
Triphenylphosphine/Iodine (PPh₃/I₂) Dehydration Workflow
This method involves the in-situ formation of an iodophosphonium species that activates the formamide oxygen.[4]
Caption: Mechanism of formamide dehydration using PPh₃/I₂.
Burgess Reagent Dehydration Workflow
The Burgess reagent facilitates a mild dehydration through a concerted elimination mechanism.[5][7]
Caption: Dehydration of formamides using the Burgess reagent.
Triflic Anhydride (Tf₂O) Dehydration Workflow
Triflic anhydride activates the formamide oxygen, leading to a highly electrophilic intermediate that eliminates to the isonitrile.
Caption: Proposed mechanism for Tf₂O-mediated formamide dehydration.
References
- 1. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. d-nb.info [d-nb.info]
- 4. Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine [organic-chemistry.org]
- 5. ukessays.com [ukessays.com]
- 6. What Role Does Burgess reagent Play? — APICDMO | by APICDMO | Medium [medium.com]
- 7. chemistry-reaction.com [chemistry-reaction.com]
A Comparative Guide to the Synthetic Routes of 2-methoxy-2-methylpropyl isonitrile (MIBI)
For Researchers, Scientists, and Drug Development Professionals
2-methoxy-2-methylpropyl isonitrile (MIBI), the key ligand in the radiopharmaceutical Technetium (99mTc) sestamibi (Cardiolite®), is crucial for myocardial perfusion imaging. The synthesis of MIBI has been a subject of extensive research to develop efficient, safe, and cost-effective methods. This guide provides an objective comparison of alternative synthetic routes to MIBI, supported by experimental data and detailed methodologies.
Comparison of Synthetic Routes
The synthesis of MIBI predominantly involves the dehydration of its formamide precursor, N-(2-methoxy-2-methylpropyl)formamide. The primary differences in the synthetic strategies lie in the choice of dehydrating agent. Additionally, various routes to obtain the formamide precursor have been explored.
| Route | Key Transformation | Reagents | Solvent | Reaction Time | Yield (%) | Reference |
| 1 | Dehydration of this compound | Triphenylphosphine, Iodine, Triethylamine | Dichloromethane | 1 hour | 78-90 (general for isonitriles) | [1][2] |
| 2 | Dehydration of this compound | Phosphorus Oxychloride, Triethylamine | - | - | High (general for isonitriles) | [3][4] |
| 3 | Dehydration of this compound | Chlorophosphate compounds, Tertiary amine | - | - | High (general for isonitriles) | [5] |
| 4 | Two-step synthesis from 2-methoxyisobutylamine | Chloroform, Alcoholic Potash | - | - | 52.9 (overall) | [6] |
Experimental Protocols
Route 1: Dehydration using Triphenylphosphine and Iodine
This method is a mild and efficient way to convert N-substituted formamides to their corresponding isonitriles.[1] It utilizes readily available and low-toxicity reagents.[1]
General Procedure:
-
To a stirred solution of this compound (1.0 mmol) and iodine (1.5 mmol) in dichloromethane (3 mL), add triphenylphosphine (1.5 mmol).
-
Add triethylamine (3 mmol) dropwise to the mixture.
-
Stir the reaction at room temperature until the formamide is completely consumed, which can be monitored by Thin Layer Chromatography (TLC), typically taking about 1 hour.[2]
-
Dilute the reaction mixture with dichloromethane (10 mL) and wash with an ice-cold saturated aqueous solution of sodium thiosulfate (10 mL).
-
Extract the aqueous phase with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-methoxy-2-methylpropyl isonitrile.
Route 2: Dehydration using Phosphorus Oxychloride
Phosphorus oxychloride is a common and effective dehydrating agent for the synthesis of isonitriles from formamides.[3][4]
General Procedure:
-
In a reaction vessel, dissolve this compound in a suitable solvent.
-
Add a tertiary amine, such as triethylamine, to act as a base.
-
Cool the mixture in an ice bath.
-
Slowly add phosphorus oxychloride to the cooled solution.
-
Allow the reaction to proceed, monitoring for completion by TLC.
-
Upon completion, quench the reaction with water or an aqueous solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield the crude isonitrile.
-
Purify the product via distillation or chromatography.
Synthesis of the Precursor: this compound
The formamide precursor can be synthesized via two primary methods:
Method A: Formylation of 2-methoxy-2-methylpropylamine [7]
-
React 2-methoxy-2-methylpropylamine with a formylating agent. A common method involves using a mixture of formic acid and acetic anhydride, which generates a potent formylating agent in situ.[7]
Method B: Reaction of 2-methoxy-2-methylpropanol with Formamide [7]
-
Heat 2-methoxy-2-methylpropanol with formamide, often in the presence of a catalyst, to form the N-substituted formamide.[7]
Synthetic Pathways Overview
The following diagram illustrates the relationship between the different synthetic strategies for producing MIBI.
Caption: Synthetic pathways to 2-methoxy-2-methylpropyl isonitrile (MIBI).
References
- 1. Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine [organic-chemistry.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. [PDF] Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine | Semantic Scholar [semanticscholar.org]
- 4. JP2007518758A - Preparation of nitrile and isonitrile by dehydration of propanephosphonic anhydride - Google Patents [patents.google.com]
- 5. Isonitrile synthesis by dehydration [organic-chemistry.org]
- 6. Synthesis of Cu[MIBI]4Cl to prepare 99m Tc [MIBI]6+ as a myocardial perfusion agent [inis.iaea.org]
- 7. This compound | 112129-25-6 | Benchchem [benchchem.com]
Spectroscopic Validation of N-(2-Methoxy-2-methylpropyl)formamide: A Comparative Guide
This guide provides a detailed spectroscopic analysis for the structural validation of N-(2-Methoxy-2-methylpropyl)formamide, comparing it with a key structural isomer, N-(1-methoxy-2-methylpropan-2-yl)formamide. Through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we demonstrate how to unambiguously differentiate between these two compounds.
The accurate characterization of chemical structures is a critical step in drug discovery and development. Spectroscopic techniques provide the necessary data to confirm molecular structures and identify potential impurities. This guide serves as a practical reference for researchers and scientists in the field.
Comparative Spectroscopic Data
The predicted spectroscopic data for this compound and its isomer are summarized below. These tables highlight the key differences that enable structural differentiation.
Table 1: ¹H NMR Spectroscopic Data (Predicted, 400 MHz, CDCl₃)
| Assignment | This compound | N-(1-methoxy-2-methylpropan-2-yl)formamide |
| Formyl H (CHO) | ~8.1 ppm (s, 1H) | ~8.2 ppm (s, 1H) |
| Amide H (NH) | ~6.5 ppm (br s, 1H) | ~6.8 ppm (br s, 1H) |
| Methoxy H (OCH₃) | ~3.2 ppm (s, 3H) | ~3.3 ppm (s, 3H) |
| Methylene H (CH₂) | ~3.4 ppm (d, 2H) | ~3.5 ppm (s, 2H) |
| Methyl H (CH₃) | ~1.2 ppm (s, 6H) | ~1.3 ppm (s, 6H) |
Key Differentiation: The methylene (CH₂) signal for this compound is expected to be a doublet due to coupling with the amide proton, whereas for the isomer, it would be a singlet as there are no adjacent protons.
Table 2: ¹³C NMR Spectroscopic Data (Predicted, 100 MHz, CDCl₃)
| Assignment | This compound | N-(1-methoxy-2-methylpropan-2-yl)formamide |
| Formyl C (CHO) | ~163 ppm | ~163 ppm |
| Quaternary C (C(CH₃)₂) | ~75 ppm | ~55 ppm |
| Methylene C (CH₂) | ~50 ppm | ~80 ppm |
| Methoxy C (OCH₃) | ~49 ppm | ~59 ppm |
| Methyl C (CH₃) | ~24 ppm | ~27 ppm |
Key Differentiation: The chemical shifts of the quaternary and methylene carbons are significantly different between the two isomers, providing a clear method of distinction.
Table 3: IR Spectroscopic Data (Predicted, cm⁻¹)
| Functional Group | This compound | N-(1-methoxy-2-methylpropan-2-yl)formamide |
| N-H Stretch | ~3300 (broad) | ~3300 (broad) |
| C-H Stretch | ~2950-2850 | ~2950-2850 |
| C=O Stretch (Amide I) | ~1670 | ~1670 |
| N-H Bend (Amide II) | ~1530 | ~1530 |
| C-O Stretch (Ether) | ~1100 | ~1100 |
Note: While the IR spectra are expected to be very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist but are less reliable for primary differentiation compared to NMR.
Table 4: Mass Spectrometry Data (Predicted, EI)
| Parameter | This compound & Isomer |
| Molecular Formula | C₆H₁₃NO₂ |
| Molecular Weight | 131.17 g/mol |
| Molecular Ion (M⁺) | m/z 131 |
| Key Fragment | m/z 73 (loss of C₂H₄NO) |
| Key Fragment (Isomer) | m/z 88 (loss of C₃H₇) |
Key Differentiation: The mass-to-charge ratio of the molecular ion will be identical. However, the fragmentation patterns will differ. This compound is expected to show a prominent peak at m/z 73 due to cleavage alpha to the nitrogen, while its isomer would likely produce a significant fragment at m/z 88.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, place a single drop of the neat liquid onto the surface of one polished sodium chloride (NaCl) or potassium bromide (KBr) salt plate.[1][2] Carefully place a second plate on top to create a thin liquid film between the plates.[1][2]
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Mode: Transmittance.
-
Spectral Range: 4000 to 400 cm⁻¹.[3]
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Background Correction: Acquire a background spectrum of the clean, empty salt plates prior to running the sample spectrum.[3] The instrument software will automatically subtract the background from the sample spectrum.
3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled to a Gas Chromatography (GC) system for sample introduction.
-
GC-MS Conditions:
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium.
-
Oven Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure. Compare the obtained spectrum with spectral libraries if available.
Workflow for Spectroscopic Validation
The logical flow from sample receipt to final structure confirmation is a systematic process. This involves a series of spectroscopic analyses, data interpretation, and comparison to ensure the correct molecular structure is assigned.
Caption: Workflow for the spectroscopic validation of a chemical structure.
References
Comparative Analysis of the Biological Activity of N-(2-Methoxy-2-methylpropyl)formamide and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of N-(2-Methoxy-2-methylpropyl)formamide and a series of its rationally designed analogues. The following sections detail the hypothetical cytotoxic activity of these compounds against a model cancer cell line, providing a framework for structure-activity relationship (SAR) analysis. The experimental protocols for the described assays are included to ensure reproducibility and facilitate further investigation.
Compound Structures and Rationale for Analogue Selection
This compound serves as our lead compound. Its analogues were designed to probe the effects of modifying the N-substituent on biological activity. The selected analogues feature alterations in steric bulk and electronic properties.
| Compound ID | Structure | IUPAC Name |
| LEAD-01 | C₆H₁₃NO₂ | This compound |
| ANA-02 | C₅H₁₁NO₂ | N-(2-Methoxypropyl)formamide |
| ANA-03 | C₇H₁₅NO₂ | N-(2-ethoxy-2-methylpropyl)formamide |
| ANA-04 | C₆H₁₃NO | N-(2-methylpropyl)formamide |
Hypothetical Biological Activity: In Vitro Cytotoxicity
The compounds were evaluated for their cytotoxic effects on the human colorectal carcinoma cell line (HCT116). The half-maximal inhibitory concentration (IC₅₀), representing the concentration of a compound that causes 50% inhibition of cell growth, was determined using a standard MTT assay after a 48-hour incubation period.
Table 1: Comparative Cytotoxicity of this compound and Analogues against HCT116 cells.
| Compound ID | IC₅₀ (µM) |
| LEAD-01 | 78.5 |
| ANA-02 | 152.1 |
| ANA-03 | 65.2 |
| ANA-04 | 210.8 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a structure-activity relationship. It is not derived from actual experimental results.
Structure-Activity Relationship (SAR) Summary
-
Effect of N-substituent bulk: A comparison between LEAD-01 and ANA-02 suggests that the increased steric bulk from the two methyl groups on the propyl chain in LEAD-01 may be favorable for cytotoxic activity.
-
Role of the methoxy group: The significantly lower hypothetical activity of ANA-04 , which lacks the methoxy group, indicates that this functional group may play a crucial role in the compound's biological activity, possibly through hydrogen bonding or by influencing conformation.
-
Bioisosteric replacement of the methoxy group: Replacing the methoxy group with a slightly bulkier ethoxy group (ANA-03 ) resulted in a modest increase in hypothetical potency compared to the lead compound, suggesting that this position may tolerate larger substituents.
Experimental Protocols
Cell Culture
HCT116 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]
-
Cell Seeding: HCT116 cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Stock solutions of the test compounds were prepared in DMSO.[2] Serial dilutions were then made in the complete culture medium to achieve the final desired concentrations. The final DMSO concentration in all wells was kept below 0.5% to avoid solvent-induced cytotoxicity.[2] Cells were treated with the compounds for 48 hours.
-
MTT Incubation: After the incubation period, the medium was replaced with fresh medium containing 0.5 mg/mL of MTT, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC₅₀ values were determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a bioactive formamide derivative, leading to apoptosis.
Caption: Hypothetical inhibition of a pro-survival signaling pathway.
References
A Comparative Economic Assessment of N-(2-Methoxy-2-methylpropyl)formamide Production Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various production methods for N-(2-Methoxy-2-methylpropyl)formamide, a key intermediate in the synthesis of various pharmaceuticals. The following sections detail the primary synthetic routes, present a comparative economic analysis of the raw materials, and provide illustrative experimental protocols and reaction pathways.
Executive Summary
The synthesis of this compound is primarily achieved through three distinct routes: the formylation of 2-methoxy-2-methylpropylamine, the reaction of 2-methoxy-2-methylpropanol with formamide, and a convergent synthesis utilizing the Ritter reaction. The choice of the optimal method depends on a variety of factors including raw material cost, desired yield and purity, energy consumption, and environmental impact. The formylation of 2-methoxy-2-methylpropylamine offers a direct and often high-yielding route, while the Ritter reaction presents an alternative convergent approach. The economic viability of each method is heavily influenced by the fluctuating costs of starting materials and reagents.
Comparison of Production Methods
| Metric | Method 1: Formylation of Amine | Method 2: Alcohol-Formamide Reaction | Method 3: Ritter Reaction |
| Starting Materials | 2-methoxy-2-methylpropylamine, Formylating Agent (e.g., Formic Acid/Acetic Anhydride, Ethyl Formate) | 2-methoxy-2-methylpropanol, Formamide | 2-methoxy-2-methylpropene (or corresponding alcohol), Nitrile (e.g., hydrogen cyanide or acetonitrile), Acid catalyst |
| Typical Yields | Moderate to Excellent | Variable, dependent on catalyst and conditions | Moderate to Good |
| Purity | Generally high, purification by distillation or chromatography | May require more rigorous purification to remove byproducts | Purification is necessary to remove catalyst and byproducts |
| Key Advantages | Direct route, potentially high yields. | Utilizes a different starting material which may be more readily available or cost-effective in certain scenarios. | Convergent synthesis, may be advantageous if the alkene/alcohol precursor is readily available. |
| Key Disadvantages | Cost of the amine starting material can be high. Use of acetic anhydride can be corrosive and requires careful handling. | Can require harsh reaction conditions (high temperatures) and may produce side products. | Requires strong acid catalysts and careful control of reaction conditions. Handling of nitriles like hydrogen cyanide is hazardous. |
Economic Assessment of Raw Materials
The following table provides an estimated cost analysis of the primary raw materials required for each synthetic method. Prices are subject to market fluctuations and supplier variations.
| Raw Material | Method(s) Used In | Estimated Price (USD/kg) |
| 2-methoxy-2-methylpropylamine | Method 1 | ~£2790/kg (for 1g) to ~£2112/kg (for 5g)[1] |
| 2-methoxy-2-methylpropanol | Method 2, Method 3 | Varies by supplier |
| Formic Acid | Method 1 | $0.41 - $1.00[2] |
| Acetic Anhydride | Method 1 | $0.58 - $1.00[3][4] |
| Ethyl Formate | Method 1 | Varies by supplier, retail ~£64.10/500mL |
| Formamide | Method 2 | ~$1.14/kg (India)[5] |
| Hydrogen Cyanide/Acetonitrile | Method 3 | Varies significantly based on purity and supplier |
Note: The price for 2-methoxy-2-methylpropylamine is based on small-scale laboratory supply and is expected to be significantly lower at an industrial scale.
Experimental Protocols
Method 1: Formylation of 2-methoxy-2-methylpropylamine
Using Formic Acid and Acetic Anhydride:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxy-2-methylpropylamine in a suitable solvent such as toluene.
-
Cool the solution in an ice bath.
-
Slowly add a pre-mixed solution of formic acid and acetic anhydride to the cooled amine solution while stirring. The in-situ generation of a potent formylating agent occurs.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture and neutralize any excess acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Method 2: Reaction of 2-methoxy-2-methylpropanol with Formamide
-
Combine 2-methoxy-2-methylpropanol and a molar excess of formamide in a reaction vessel equipped with a mechanical stirrer and a distillation setup.
-
Add a suitable acid catalyst (e.g., sulfuric acid or a solid acid catalyst).
-
Heat the mixture to a high temperature (typically >150 °C) to drive the reaction and distill off the water formed as a byproduct.
-
Monitor the reaction until the starting alcohol is consumed.
-
Cool the reaction mixture and neutralize the catalyst.
-
Isolate the product by extraction and purify by vacuum distillation.
Method 3: Convergent Synthesis via Ritter Reaction
-
In a reaction vessel, dissolve 2-methoxy-2-methylpropanol (or 2-methoxy-2-methylpropene) in a nitrile solvent (e.g., acetonitrile).
-
Cool the mixture in an ice bath and slowly add a strong acid catalyst, such as concentrated sulfuric acid, while maintaining a low temperature.
-
Allow the reaction to proceed at a controlled temperature until the starting material is consumed.
-
Carefully quench the reaction by pouring it over ice and neutralizing the acid with a base.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it to obtain the crude product.
-
Purify the product by distillation or recrystallization.
Reaction Pathways and Mechanisms
The following diagrams illustrate the fundamental chemical transformations for each production method.
Conclusion
The selection of a production method for this compound requires a careful evaluation of economic and chemical factors. For laboratory-scale synthesis where the cost of the amine is less critical, the formylation of 2-methoxy-2-methylpropylamine offers a direct and efficient route. For industrial-scale production, a thorough techno-economic analysis would be necessary to compare the overall process costs, including raw materials, energy, and waste management, for each of the presented methods. Further research into optimizing catalyst systems and reaction conditions for the alcohol-formamide reaction and the Ritter reaction could enhance their economic viability.
References
A Comparative Guide to Cross-Validation of Analytical Methods for the Characterization of N-(2-Methoxy-2-methylpropyl)formamide
Audience: Researchers, scientists, and drug development professionals.
This guide provides a framework for the cross-validation of analytical methods for the characterization of N-(2-Methoxy-2-methylpropyl)formamide (CAS: 112129-25-6), a key intermediate in organic synthesis.[1][2] Due to the absence of direct comparative studies in the public domain for this specific analyte, this document outlines a representative cross-validation plan between two common and powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
The principles and methodologies described herein are based on established practices for analytical method validation and transfer, aiming to ensure data comparability and consistency between different analytical platforms.[3][4]
Overview of Analytical Methods
The characterization and quantification of this compound, a secondary amide with a molecular weight of 131.17 g/mol , can be approached using several techniques.[5][6] GC-MS is suitable for volatile and thermally stable compounds, while HPLC is versatile for a wide range of polar and non-polar molecules.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful hyphenated technique that separates volatile components in a gas stream and identifies them based on their mass-to-charge ratio.[1] For formamide derivatives, this method often requires derivatization to improve volatility and thermal stability.[7]
-
High-Performance Liquid Chromatography (HPLC): This technique separates components in a liquid mobile phase based on their interaction with a stationary phase. It is a common method for the analysis of formamide content in various products.[8]
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Comparative Data Summary
Cross-validation aims to demonstrate that two different methods produce comparable results.[3] The acceptance criteria are typically based on regulatory guidance.[9] The tables below present a hypothetical data summary for a cross-validation study between a GC-MS and an HPLC-UV method for this compound analysis.
Table 1: Comparison of Method Validation Parameters
| Parameter | GC-MS Method (Hypothetical) | HPLC-UV Method (Hypothetical) | Acceptance Criteria |
| Linearity (r²) | 0.998 | 0.999 | ≥ 0.99 |
| Range (µg/mL) | 1 - 500 | 0.5 - 500 | Application-dependent |
| Accuracy (%) | 95.5 - 103.2 | 97.1 - 104.5 | 85% - 115% (80% - 120% at LLOQ) |
| Precision (%RSD) | ≤ 8.5 | ≤ 6.9 | ≤ 15% (≤ 20% at LLOQ) |
| LLOQ (µg/mL) | 1.0 | 0.5 | Signal-to-Noise ≥ 10 |
| LOD (µg/mL) | 0.3 | 0.15 | Signal-to-Noise ≥ 3 |
Table 2: Hypothetical Cross-Validation Results of Quality Control (QC) Samples
| QC Level | GC-MS Result (µg/mL) | HPLC-UV Result (µg/mL) | % Bias* | Acceptance Criteria |
| Low QC (3 µg/mL) | 2.95 | 3.10 | -4.9% | Within ±15% |
| Mid QC (150 µg/mL) | 148.2 | 155.1 | -4.5% | Within ±15% |
| High QC (400 µg/mL) | 405.8 | 394.5 | +2.8% | Within ±15% |
% Bias = [(Result 1 - Result 2) / Mean(Result 1, Result 2)] x 100
Experimental Protocols
Detailed and robust protocols are critical for reproducible and reliable analytical results.
This protocol is adapted from general procedures for the analysis of small molecules and metabolites.[10][11]
-
Sample Preparation & Derivatization:
-
To 100 µL of sample (plasma, reaction mixture, etc.), add an internal standard.
-
Perform a liquid-liquid extraction with 500 µL of ethyl acetate.
-
Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
To the dried residue, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine.
-
Cap the vial and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivative.
-
-
Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL (Splitless mode).
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Agilent 5977A Mass Selective Detector or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-450.
-
The diagram below illustrates the basic principle of a GC-MS system.
This protocol is based on standard reversed-phase chromatography methods for small organic molecules.[8]
-
Sample Preparation:
-
To 100 µL of sample, add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Instrumentation and Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent.
-
Detector: UV-Vis Detector (e.g., Waters 2489).
-
Column: C18 column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm (based on the formamide chromophore).
-
Conclusion
Cross-validation is a mandatory step when data from different analytical methods or laboratories are combined in a single study.[12] By analyzing identical sets of quality control and incurred samples, researchers can statistically compare the methods and ensure that any observed variance is due to the samples themselves, not the analytical techniques.[4] The successful cross-validation, following the protocols and acceptance criteria outlined in this guide, provides confidence in the interchangeability of the GC-MS and HPLC methods for the robust characterization of this compound.
References
- 1. This compound | 112129-25-6 | Benchchem [benchchem.com]
- 2. 112129-25-6(this compound) | Kuujia.com [kuujia.com]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | C6H13NO2 | CID 14773962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN113092621B - Method for the detection of formamide content in products - Google Patents [patents.google.com]
- 9. e-b-f.eu [e-b-f.eu]
- 10. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. e-b-f.eu [e-b-f.eu]
Safety Operating Guide
Safe Disposal of N-(2-Methoxy-2-methylpropyl)formamide: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of N-(2-Methoxy-2-methylpropyl)formamide (CAS No. 112129-25-6). Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. The following guidelines are based on available safety data sheets and general chemical handling protocols for formamide derivatives.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the affected area and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent to contain the substance.[1]
-
Collection: Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[2]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Waste Disposal: The collected waste material must be disposed of as hazardous waste according to the procedures outlined below.
Disposal Procedures
The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3]
Step 1: Waste Collection and Storage
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]
Step 2: Professional Disposal
-
Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the chemical waste.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
Contaminated Packaging
-
Dispose of contaminated packaging as unused product.[3] Do not reuse containers that have held this compound.
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C6H13NO2 |
| Molecular Weight | 131.17 g/mol |
| CAS Number | 112129-25-6 |
| Appearance | No data available |
| Boiling Point | No data available |
| Melting Point | No data available |
| Solubility | No data available |
Data sourced from available Safety Data Sheets and PubChem.[3][4]
Experimental Protocols: General Neutralization of Formamides
General Hydrolysis Principle: Formamides can be hydrolyzed to their corresponding amine and formic acid. This reaction is typically slow at room temperature but is accelerated by the presence of acids or bases and by elevated temperatures.
Caution: The hydrolysis of this compound will produce 2-methoxy-2-methylpropan-1-amine and formic acid. Both of these products may also be hazardous and require proper disposal. Thermal decomposition at high temperatures can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and potentially hydrogen cyanide.[2]
Due to the potential for hazardous byproducts, it is strongly recommended that any chemical treatment of this compound be carried out only after a thorough evaluation by qualified chemists and in a controlled laboratory setting. For most laboratory settings, direct disposal via a licensed waste management company is the safest and most compliant option.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unimolecular decomposition of formamide via direct chemical dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Formamide - Wikipedia [en.wikipedia.org]
- 4. Theoretical study of formamide decomposition pathways. | Semantic Scholar [semanticscholar.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
